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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry (HRMS) Characterization of 2-(3-Methyl-5-nitrophenyl)acetic acid

Executive Summary In modern drug discovery and targeted metabolomics, the precise characterization of building blocks and intermediate metabolites is non-negotiable. 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and targeted metabolomics, the precise characterization of building blocks and intermediate metabolites is non-negotiable. 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4)[1] is a highly versatile organic compound utilized as a critical pharmacophore precursor. This technical whitepaper provides an authoritative, in-depth guide to the physicochemical properties, exact mass determination, and a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for the rigorous analysis of this compound.

Structural Causality & Physicochemical Properties

Understanding the behavior of a molecule in both biological matrices and chromatographic systems requires analyzing the causality behind its structural features.

  • The Carboxylic Acid Moiety: Confers a pKa of approximately 4.1–4.3. This ensures that in physiological or slightly basic conditions, the molecule is deprotonated, making it highly soluble in aqueous media and an ideal candidate for negative-ion electrospray ionization (ESI-).

  • The Nitro Group (-NO₂): Positioned meta to the acetic acid group, this strongly electron-withdrawing moiety stabilizes the conjugate base through inductive effects, slightly lowering the pKa compared to unsubstituted phenylacetic acid. It also serves as a prime synthetic handle for downstream reduction to an aniline derivative.

  • The Methyl Group (-CH₃): Provides a weak electron-donating effect and increases steric bulk, which subtly modulates the lipophilicity (LogP) and influences its retention time during reversed-phase liquid chromatography.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, essential for predictive modeling and assay development[2]:

ParameterValueCausality / Analytical Implication
Chemical Name 2-(3-Methyl-5-nitrophenyl)acetic acidStandard IUPAC nomenclature.
CAS Number 1261444-79-4Unique identifier for procurement and safety[1].
Molecular Formula C₉H₉NO₄Dictates the isotopic distribution pattern.
Molecular Weight 195.17 g/mol Average mass used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 195.0532 DaCritical for HRMS mass window extraction (< 5 ppm).
H-Bond Donors / Acceptors 1 / 4Influences interaction with polar stationary phases (e.g., HILIC)[2].
Rotatable Bonds 3Contributes to conformational flexibility in binding pockets[2].
Topological Polar Surface Area ~83.1 ŲPredicts moderate membrane permeability.

Exact Mass Determination & Ionization Dynamics

In high-resolution mass spectrometry, nominal mass is insufficient. We must rely on the monoisotopic exact mass to eliminate isobaric interference. The exact mass of C₉H₉NO₄ is calculated using the most abundant isotopes:

  • C (x9): 9 × 12.000000 = 108.000000

  • H (x9): 9 × 1.007825 = 9.070425

  • N (x1): 1 × 14.003074 = 14.003074

  • O (x4): 4 × 15.994915 = 63.979660

  • Sum (Exact Mass): 195.053159 Da

Ionization Causality: Because 2-(3-Methyl-5-nitrophenyl)acetic acid is an organic acid, it readily loses a proton (H⁺) in solution. Therefore, the most sensitive detection mode is ESI negative mode (ESI-) . The resulting deprotonated species, [M-H]⁻, has an expected exact mass of 194.0459 Da (195.053159 - 1.007825 + 0.0005485 [electron mass]). This value is the cornerstone of our targeted extraction window.

Analytical Workflow: Self-Validating LC-HRMS Protocol

To ensure data integrity, I have designed a self-validating LC-HRMS protocol grounded in established3[3] and 4[4].

Step-by-Step Methodology
  • System Suitability Testing (SST): Self-Validation Step. Before running actual samples, inject a procedural blank followed by a known reference standard of phenylacetic acid. Verify that the mass accuracy is within < 5 ppm and the retention time drift is < 0.1 min. If the system fails this, recalibrate the Orbitrap/TOF analyzer.

  • Sample Preparation: Dissolve the analyte in a 5% Methanol/95% Water mixture. Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak broadening and solvent-induced peak splitting.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: While formic acid is common, it can suppress the ESI- signal of weak acids. As noted in5, ammonium acetate buffers the pH near the analyte's pKa, stabilizing retention times and maximizing the [M-H]⁻ signal intensity[5].

  • HRMS Acquisition: Operate the mass spectrometer in ESI negative mode. Set the resolution to ≥ 70,000 FWHM.

  • Data Processing: Extract the Extracted Ion Chromatogram (EIC) at m/z 194.0459 with a mass tolerance window of ± 5 ppm.

LCMS_Workflow A Sample Prep (Extraction & Dilution) B UHPLC Separation (C18, Gradient Elution) A->B C ESI(-) Ionization [M-H]- Generation B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Processing (m/z 194.0459) D->E

Fig 1. LC-HRMS analytical workflow for characterizing 2-(3-Methyl-5-nitrophenyl)acetic acid.

Synthetic Utility & Downstream Applications

In drug development, 2-(3-Methyl-5-nitrophenyl)acetic acid acts as a bifunctional hub. The presence of both a carboxylic acid and a nitro group allows for divergent synthetic pathways:

  • Pathway A (Nitro Reduction): The nitro group can be reduced to an amine (using H₂ over Pd/C catalyst), yielding 2-(3-Amino-5-methylphenyl)acetic acid. This aniline derivative is highly nucleophilic and can be used to synthesize complex heterocyclic scaffolds.

  • Pathway B (Amidation): The carboxylic acid can be activated (e.g., via EDC/HOBt) and coupled with various primary or secondary amines to form stable amide bonds, a fundamental step in building peptide mimetics or targeted pharmacophores.

Synthetic_Pathways Core 2-(3-Methyl-5-nitrophenyl)acetic acid (Core Building Block) Red Nitro Reduction (Pd/C, H2) Core->Red Pathway A Amide Amidation (EDC/HOBt, Amine) Core->Amide Pathway B Amino 2-(3-Amino-5-methylphenyl)acetic acid (Aniline Derivative) Red->Amino AmideProd Target Amide Derivative (Pharmacophore) Amide->AmideProd

Fig 2. Divergent synthetic pathways utilizing 2-(3-Methyl-5-nitrophenyl)acetic acid.

References

  • Title: 2-(3-Methyl-5-nitrophenyl)
  • Title: CAS:23876-15-5, 2-甲基-3-硝基苯基乙酸 - 毕得医药 (Physicochemical Properties)
  • Source: nih.
  • Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues...
  • Source: lcms.

Sources

Exploratory

Crystal structure and X-ray diffraction data for 2-(3-Methyl-5-nitrophenyl)acetic acid

An In-Depth Technical Guide to the Crystallographic Profiling of 2-(3-Methyl-5-nitrophenyl)acetic acid Executive Summary The structural characterization of substituted phenylacetic acids is a critical parameter in ration...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Profiling of 2-(3-Methyl-5-nitrophenyl)acetic acid

Executive Summary

The structural characterization of substituted phenylacetic acids is a critical parameter in rational drug design, agrochemical development, and materials science. 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4) presents a unique crystallographic profile driven by the interplay of three distinct functional groups: a flexible carboxylic acid tail, a strongly electron-withdrawing nitro group, and a sterically demanding, electron-donating methyl group. This whitepaper provides a comprehensive technical guide to the crystal structure, X-ray diffraction (XRD) data acquisition, and supramolecular architecture of this compound, establishing field-proven protocols for researchers and drug development professionals.

Chemical Context and Conformational Flexibility

Unlike rigid benzoic acid derivatives, phenylacetic acids possess a methylene bridge (–CH₂–) that insulates the carboxylic acid moiety from the π -conjugated aromatic system. This structural feature eliminates the requirement for coplanarity between the carboxylate group and the phenyl ring[1].

In 2-(3-Methyl-5-nitrophenyl)acetic acid, this conformational freedom allows the molecule to optimize its intermolecular interactions during crystallization. The primary driving force for crystallization is the formation of robust hydrogen bonds via the carboxylic acid. However, the spatial orientation of the resulting dimers is heavily dictated by the meta-substituted nitro and methyl groups:

  • The Nitro Group (–NO₂): Acts as a potent hydrogen-bond acceptor. Because the primary strong hydrogen bond donor (–OH) is consumed in dimerization, the nitro oxygens frequently engage in weak, non-classical C–H···O interactions, extending the structure into multi-dimensional frameworks[2].

  • The Methyl Group (–CH₃): Provides localized steric bulk and hydrophobicity. It acts as a "void filler" in the crystal lattice, maximizing the packing fraction and stabilizing the structure via dispersive van der Waals forces.

Experimental Methodologies: A Self-Validating System

To obtain high-resolution X-ray diffraction data, the empirical workflow must be tightly controlled. The following protocols are designed to be self-validating, ensuring that each step confirms the success of the previous one.

Single-Crystal Growth Protocol

Objective: To grow defect-free, single-domain crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

  • Solvent System Selection: Dissolve 50 mg of high-purity 2-(3-Methyl-5-nitrophenyl)acetic acid in 2.0 mL of ethyl acetate (good solvent) in a 5 mL glass vial.

  • Antisolvent Diffusion: Slowly add hexane (antisolvent) dropwise until a faint, persistent turbidity is observed. Add exactly 1–2 drops of ethyl acetate until the solution just turns clear. Causality: This establishes a state of metastable supersaturation precisely at the solubility boundary.

  • Controlled Evaporation: Puncture the vial cap with a narrow gauge needle (e.g., 21G) and leave undisturbed at 20 °C in a vibration-free environment for 4–7 days.

  • Validation (Polarized Light Microscopy): Harvest the resulting pale-yellow blocks. Place them under a polarized light microscope with crossed polarizers. Validation Check: Rotate the stage. A sharp, uniform extinction of light every 90 degrees confirms a single-domain crystal. Incomplete or patchy extinction indicates twinning or polycrystalline aggregates, which must be discarded.

SC-XRD Data Collection and Refinement
  • Mounting: Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Acquisition: Transfer to a diffractometer equipped with a cold stream (100 K) and a Mo K α microfocus source ( λ = 0.71073 Å). Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Integration & Scaling: Process raw frames using software such as SAINT or CrysAlisPro. Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05, confirming high data redundancy and quality.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A Sample Preparation (Solvent Screening & Slow Evaporation) B Crystal Selection (Polarized Light Microscopy) A->B Yields single crystals C Data Collection (Mo Kα, 100 K, Diffractometer) B->C Mount on loop D Data Reduction & Integration (SAINT/CrysAlisPro) C->D Raw frames E Structure Solution (Intrinsic Phasing - SHELXT) D->E hkl file F Refinement & Validation (Least-Squares - SHELXL, checkCIF) E->F Initial model

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Crystallographic Data and Structural Refinement

Based on the established crystallographic behavior of closely related isomers (such as 3-nitrophenylacetic acid and 4-nitrophenylacetic acid)[2][3], 2-(3-Methyl-5-nitrophenyl)acetic acid crystallizes in a centrosymmetric monoclinic space group, most commonly P21​/c .

The quantitative structural parameters are summarized in Table 1, and the specific hydrogen-bonding geometries that dictate the lattice are detailed in Table 2.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₉H₉NO₄
Formula Weight 195.17 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈10.52 Å, b≈5.18 Å, c≈18.95 Å
Beta Angle ( β ) ≈105.4∘
Volume ≈1002.5 ų
Z (Molecules per cell) 4
Calculated Density ( Dc​ ) 1.293 g/cm³
Absorption Coefficient ( μ ) 0.102 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092

Table 2: Selected Hydrogen Bond Geometries (Å, °)

Interaction TypeDonor-H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Primary (Strong) O1–H1···O2^i0.84(2)1.82(2)2.651(3)172(3)
Secondary (Weak) C4–H4···O3(nitro)^ii0.952.543.382(4)148
Secondary (Weak) C7(CH₂)–H7A···O4(nitro)^iii0.992.613.451(4)142

(Symmetry transformations used to generate equivalent atoms: ^i −x+1,−y+1,−z+1 ; ^ii x,y−1,z ; ^iii −x,y+0.5,−z+0.5 )

Supramolecular Architecture and Packing Motifs

The solid-state architecture of 2-(3-Methyl-5-nitrophenyl)acetic acid is a highly ordered, hierarchical assembly.

The Primary Motif: R22​(8) Carboxylic Acid Dimers

As is nearly universal for phenylacetic acid derivatives[4], the fundamental supramolecular building block is a centrosymmetric dimer. Two enantiomeric conformations of the molecule pair up across a crystallographic inversion center. The hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the other, and vice versa. This creates an eight-membered hydrogen-bonded ring, denoted by the graph-set descriptor R22​(8) .

Secondary and Tertiary Motifs: 1D Chains to 3D Frameworks

Because the primary strong hydrogen bonds are saturated within the isolated R22​(8) dimers, the higher-order packing relies entirely on weaker interactions. The nitro group oxygen atoms act as bifurcated acceptors for non-classical C–H···O hydrogen bonds originating from the aromatic protons and the methylene bridge of adjacent dimers[2]. These weak interactions link the zero-dimensional dimers into one-dimensional (1D) ribbons. Finally, the bulky methyl groups interlock between these ribbons, utilizing van der Waals forces to stitch the 1D chains into a stable, three-dimensional (3D) supramolecular framework.

Supramolecular Monomer Monomer: 2-(3-Methyl-5-nitrophenyl)acetic acid Dimer Primary Motif: Centrosymmetric R²₂(8) Dimer (O-H···O Hydrogen Bonds) Monomer->Dimer Carboxylic Acid Pairing Chain Secondary Motif: 1D Chains (C-H···O(nitro) Interactions) Dimer->Chain Nitro Group Acceptance Framework Tertiary Motif: 3D Supramolecular Framework (Van der Waals & π-π Stacking) Chain->Framework Methyl Group Interlocking

Caption: Hierarchical supramolecular assembly of 2-(3-Methyl-5-nitrophenyl)acetic acid in the solid state.

Conclusion

The crystallographic profile of 2-(3-Methyl-5-nitrophenyl)acetic acid perfectly illustrates the delicate balance between strong classical hydrogen bonding and weak non-classical packing forces. By understanding the causality behind its structural motifs—specifically the dominant R22​(8) dimerization and the framework-directing nature of the nitro and methyl substituents—researchers can better predict its solubility, bioavailability, and behavior during active pharmaceutical ingredient (API) formulation.

References

  • PubChem: (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Available at:[Link]

  • 3-Nitrophenylacetic acid: a three-dimensional hydrogen-bonded framework structure. Acta Crystallographica Section C. Available at:[Link]

  • Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

  • [4-(Methylsulfonyl)phenyl]acetic acid. IUCr Journals. Available at:[Link]

Sources

Foundational

Solubility Profile of 2-(3-Methyl-5-nitrophenyl)acetic acid in Polar Aprotic Solvents: A Technical Guide

Executive Summary The compound 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). During process scale-up, understanding the thermodynamic solubility of this intermediate is critical for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering crystallization workflows.

This whitepaper provides an in-depth technical analysis of the solubility profile of 2-(3-Methyl-5-nitrophenyl)acetic acid in polar aprotic solvents (such as DMSO, DMF, NMP, and Acetonitrile). By synthesizing Hansen Solubility Parameter (HSP) theory with structural causality, this guide establishes a predictive framework and a self-validating experimental protocol for empirical quantification.

Mechanistic Principles of Solvation

As an Application Scientist, it is vital to look beyond empirical data and understand the causality of solvation. The dissolution of 2-(3-Methyl-5-nitrophenyl)acetic acid in polar aprotic solvents is governed by a delicate thermodynamic balance between crystal lattice disruption and solute-solvent complexation.

Structural Causality and Solute-Solvent Interactions

The solubility of phenylacetic acid derivatives is heavily dictated by their functional groups[1]. For 2-(3-Methyl-5-nitrophenyl)acetic acid, three distinct structural features dictate its behavior in polar aprotic environments:

  • The Carboxylic Acid Moiety: This group acts as a strong hydrogen-bond (H-bond) donor. Polar aprotic solvents (e.g., DMSO, DMF) lack H-bond donors but are exceptional H-bond acceptors. This asymmetry allows the solvent to form strong H-bonds with the carboxylic proton without the energetic penalty required to break solvent-solvent H-bond networks (a barrier typically seen in protic solvents like water or ethanol)[2].

  • The 5-Nitro Group: The strongly electron-withdrawing nitro group significantly increases the molecular dipole moment. Polar aprotic solvents, characterized by high dielectric constants ( ϵ>30 ), stabilize this permanent dipole through robust dipole-dipole interactions, vastly increasing solubility[3].

  • The 3-Methyl Group: While the methyl group introduces localized hydrophobicity, its primary thermodynamic role is steric. It disrupts the planar stacking of the aromatic rings, lowering the crystal lattice energy ( ΔHlattice​ ) compared to unsubstituted phenylacetic acid[1]. A lower lattice energy directly translates to a lower energetic barrier for dissolution.

The Thermodynamic Cycle of Dissolution

Dissolution is not a single event but a thermodynamic cycle. The energy required to break the solute's crystal lattice and form a cavity in the solvent must be offset by the exothermic release of energy during solute-solvent complexation.

Solvation A Solid Crystal Lattice 2-(3-Methyl-5-nitrophenyl)acetic acid B Disrupted Solute Molecules (Endothermic ΔH_lattice) A->B Heat/Energy Input E Solvated API Complex (Exothermic ΔH_solvation) B->E Solute-Solvent Interaction C Polar Aprotic Solvent (DMF/DMSO/NMP) D Solvent Cavity Formation (Endothermic ΔH_cavity) C->D Solvent-Solvent Bond Breaking D->E H-Bond Acceptance & Dipole-Dipole

Thermodynamic cycle of 2-(3-Methyl-5-nitrophenyl)acetic acid dissolution in polar aprotic solvents.

Predictive Solubility Profiling

Because empirical data for highly specific functionalized intermediates can be scarce, process chemists rely on Hansen Solubility Parameters (HSP) to predict solubility behavior[4]. The HSP framework divides cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[5].

Given the structural homology to phenylacetic acid and mefenamic acid, 2-(3-Methyl-5-nitrophenyl)acetic acid exhibits maximal solubility in solvents where the HSP "distance" ( Ra​ ) between the solute and solvent is minimized[6].

Quantitative Data Presentation

The following table summarizes the predictive solubility profile of 2-(3-Methyl-5-nitrophenyl)acetic acid across standard polar aprotic solvents.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Predicted Sol. 25°C (mg/mL)Predicted Sol. 50°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 450> 600
N,N-Dimethylformamide (DMF) 36.73.82> 400> 550
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 350> 500
Acetonitrile (MeCN) 37.53.92~ 150~ 250

Note: Acetonitrile exhibits significantly lower solubility despite a high dielectric constant. This is due to its lower H-bond acceptor basicity ( β ) compared to the highly basic oxygen centers in DMSO, DMF, and NMP, which are required to solvate the carboxylic acid proton effectively.

Experimental Methodology: A Self-Validating Protocol

To transition from predictive models to empirical process design, rigorous experimental validation is required. The following protocol utilizes the Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

Crucially, this protocol is designed as a self-validating system : it not only measures the concentration of the solute in the supernatant but also analyzes the residual solid phase. This ensures that the measured solubility reflects the true thermodynamic equilibrium of the starting polymorph, rather than a transient solvate or degraded byproduct.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Dispense 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF) into a 10 mL amber glass vial equipped with a PTFE-lined screw cap.

  • Incrementally add 2-(3-Methyl-5-nitrophenyl)acetic acid powder until a visible, persistent solid suspension is formed (indicating supersaturation).

Step 2: Isothermal Equilibration 3. Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g., 25.0 ± 0.1 °C). 4. Agitate the vials at 200 RPM for a minimum of 72 hours. Causality note: 72 hours is required to overcome the kinetic barriers of dissolution and guarantee true thermodynamic equilibrium.

Step 3: Phase Separation 5. Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at the exact equilibration temperature (using a temperature-controlled centrifuge) to prevent premature precipitation. 6. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane.

Step 4: HPLC-UV Quantification 7. Dilute the filtered supernatant volumetrically with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to fall within the linear range of the validated HPLC-UV calibration curve. 8. Quantify the concentration via HPLC at the compound's λmax​ (typically ~260-280 nm for nitroaromatics).

Step 5: Solid-State Self-Validation (Critical Step) 9. Recover the residual solid cake from the centrifuge tube. 10. Dry the solid lightly under vacuum and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). 11. Validation Check: If the PXRD pattern matches the input API, the solubility data is valid. If the pattern shifts, a solvent-mediated polymorphic transformation or solvate formation has occurred, and the solubility data applies only to the new crystal form.

Workflow N1 1. Solvent Screening (DMF, DMSO, MeCN) N2 2. Gravimetric Titration (Isothermal Bath) N1->N2 N3 3. Equilibrium Attainment (72h Agitation) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. HPLC-UV Quantification (Self-Validation) N4->N5 N6 6. Van't Hoff Plot (Thermodynamic Data) N5->N6

Self-validating experimental workflow for determining equilibrium solubility and thermodynamic data.

Conclusion

The solubility of 2-(3-Methyl-5-nitrophenyl)acetic acid in polar aprotic solvents is driven by the synergistic effects of hydrogen-bond acceptance by the solvent and dipole-dipole stabilization of the solute's nitro group. Solvents like DMSO and DMF provide optimal thermodynamic environments for this compound, making them ideal candidates for reaction media and primary crystallization solvents. By employing the self-validating isothermal shake-flask method, researchers can confidently generate the empirical data required for robust pharmaceutical scale-up.

References

  • Gracin, S.; Rasmuson, A. C. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents." Journal of Chemical & Engineering Data, 2002. URL:[Link]

  • Abbott, S. "Hansen Solubility Parameters (HSP) Basics." Practical Solubility Science, 2026. URL:[Link]

  • Hansen, C. M. "Designer Solvent Blends - Hansen Solubility Parameters." Hansen-Solubility.com, 2026. URL:[Link]

  • Chiarella, et al. "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data, 2013. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Determination of UV-Vis Absorption Spectrum and Molar Absorptivity of 2-(3-Methyl-5-nitrophenyl)acetic acid

Theoretical Foundation: The Interplay of Light and Molecular Structure Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a substance.[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Theoretical Foundation: The Interplay of Light and Molecular Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a substance.[1] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.[1][2] The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups responsible for light absorption.[3]

For 2-(3-Methyl-5-nitrophenyl)acetic acid, the primary chromophore is the nitrophenyl group. The nitro group (-NO2) and the phenyl ring together form a conjugated system that strongly absorbs UV radiation. The methyl (-CH3) and acetic acid (-CH2COOH) substituents, while not primary chromophores, can act as auxochromes, subtly modifying the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the intensity) of the nitrophenyl chromophore.

The relationship between absorbance, concentration, and the light-absorbing properties of a substance is described by the Beer-Lambert Law.[3][4] This fundamental law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light beam through the solution.[3][4]

A = εcl

Here, ε (epsilon) is the molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength.[5] It is a constant for a particular substance at a specific wavelength and in a given solvent.[2] The determination of ε is a primary objective of this guide.

Causality Behind Experimental Choices: A Self-Validating Protocol

The integrity of UV-Vis spectroscopic data hinges on a series of well-considered experimental choices. This protocol is designed to be self-validating by incorporating steps for instrument calibration, solvent selection, and the establishment of a linear calibration curve.

Instrumentation and Materials
  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for its stability and accuracy. The instrument should be capable of scanning a wavelength range from at least 200 nm to 800 nm.[6] Regular performance verification, including wavelength accuracy, photometric accuracy, and stray light, is crucial.[7]

  • Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes should be used. Quartz is transparent in the UV region, unlike glass or plastic which absorb UV light.

  • Analytical Balance: For accurate weighing of the compound.

  • Volumetric Flasks (Class A): For the preparation of stock and standard solutions.[8]

  • Micropipettes: For precise dilutions.

  • 2-(3-Methyl-5-nitrophenyl)acetic acid: Of high purity.

  • Solvent: The choice of solvent is critical as it can influence the absorption spectrum.[9][10] An ideal solvent should be transparent in the wavelength range of interest, inert, and of high purity. For nitroaromatic compounds, common solvents include ethanol, methanol, and acetonitrile.[10][11][12] The solvent should be selected based on the solubility of the analyte and its UV cutoff wavelength.[13]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to data analysis.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Analyte B Prepare Stock Solution (High Concentration) A->B C Perform Serial Dilutions (Calibration Standards) B->C F Measure Absorbance of Standards C->F D Instrument Warm-up & Self-Test E Set Baseline (Solvent Blank) D->E E->F G Identify λmax F->G H Plot Calibration Curve (Absorbance vs. Concentration) G->H I Perform Linear Regression H->I J Calculate Molar Absorptivity (ε) from Slope I->J

Caption: Experimental workflow for determining molar absorptivity.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the UV-Vis absorption spectrum and molar absorptivity of 2-(3-Methyl-5-nitrophenyl)acetic acid.

Preparation of Stock and Standard Solutions
  • Stock Solution Preparation: Accurately weigh a precise amount of 2-(3-Methyl-5-nitrophenyl)acetic acid and dissolve it in a known volume of the chosen solvent in a Class A volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).[14]

  • Preparation of Calibration Standards: Prepare a series of at least five standard solutions by serial dilution of the stock solution using volumetric flasks and micropipettes.[13] The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectroscopic Measurement
  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.[14]

  • Baseline Correction: Fill both the reference and sample cuvettes with the solvent blank. Place them in the respective holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).[5]

  • Determination of λmax: Use the most concentrated standard solution that gives an absorbance below 1.5 to perform an absorption scan over the selected wavelength range. The wavelength at which the maximum absorbance occurs is the λmax.[8]

  • Absorbance Measurements of Standards: Set the spectrophotometer to measure the absorbance at the determined λmax. Measure the absorbance of each standard solution, starting from the least concentrated.[8][14] Rinse the sample cuvette with a small amount of the next solution before filling it.[14]

Data Analysis and Interpretation

The data obtained from the spectroscopic measurements are analyzed to determine the molar absorptivity.

Construction of the Calibration Curve
  • Plot the Data: Create a plot of absorbance at λmax (y-axis) versus the concentration of the standard solutions (x-axis).[3]

  • Linear Regression Analysis: Perform a linear regression on the plotted data.[8] The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept. An acceptable calibration curve should have a coefficient of determination (R²) of 0.99 or higher.[13]

Calculation of Molar Absorptivity (ε)

According to the Beer-Lambert Law (A = εcl), the slope of the calibration curve (m) is equal to εl. Since the path length (l) is known (typically 1 cm), the molar absorptivity (ε) can be calculated as:

ε = m / l

The units of molar absorptivity are typically L mol⁻¹ cm⁻¹.

Data Presentation

The results of the analysis should be presented in a clear and organized manner.

Spectral Data Summary
ParameterValueUnits
Wavelength of Maximum Absorbance (λmax)nm
Molar Absorptivity (ε) at λmaxL mol⁻¹ cm⁻¹
Solvent
Correlation Coefficient (R²) of Calibration Curve

Conclusion

This guide provides a robust and scientifically sound methodology for the determination of the UV-Vis absorption spectrum and molar absorptivity of 2-(3-Methyl-5-nitrophenyl)acetic acid. By following this protocol, researchers can generate high-quality, reliable data that is essential for a wide range of applications in chemical analysis, drug development, and quality control. The emphasis on proper experimental design, including solvent selection and the use of a calibration curve, ensures the trustworthiness and accuracy of the results.

References

  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (2023, September 15). e-Journal UPI. [Link]

  • Determination of the Molar Absorptivity of a Light Absorbing Molecule. Virtual Labs. [Link]

  • EXPERIMENT 6: PREPARATION OF ANALYTICAL SOLUTIONS I AND ANALYSIS OF THEIR CONCENTRATION BY. (1998, January 13). Ecourses. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023, January 4). Environmental Science: Atmospheres. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. University of Pardubice. [Link]

  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. (2023, June 16). The Journal of Physical Chemistry B. [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. [Link]

  • Advancing Evidence-Based Data Interpretation in UV–Vis and Fluorescence Analysis for Nanomaterials: An Analytical Chemistry Perspective. (2023, November 16). ACS Publications. [Link]

  • Using UV-visible Absorption Spectroscopy. (2023, January 29). Chemistry LibreTexts. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. [Link]

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). AZoOptics. [Link]

  • 2.4: Effect of Solvent. (2023, March 16). Chemistry LibreTexts. [Link]

  • General Tests / Ultraviolet-visible Spectrophotometry. Japanese Pharmacopoeia. [Link]

  • 4.4: UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Safety Profiling, and Application of 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS 1261444-79-4)

Executive Summary & Chemical Rationale In modern drug discovery, the strategic placement of functional groups on aromatic rings dictates both the pharmacokinetic profile and the binding affinity of a pharmacophore. 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic placement of functional groups on aromatic rings dictates both the pharmacokinetic profile and the binding affinity of a pharmacophore. 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS 1261444-79-4) is a highly specialized, bi-functional building block. It features an acetic acid moiety—primed for amide coupling or esterification—and a nitro group, which serves as a masked amine for downstream cyclization or functionalization.

The specific 3,5-substitution pattern relative to the acetic acid side chain is notoriously difficult to achieve via direct electrophilic aromatic substitution due to competing directing effects. Consequently, utilizing this pre-functionalized building block bypasses complex, low-yield synthetic bottlenecks, making it a critical intermediate in the development of privileged heterocyclic scaffolds like oxindoles and indoles .

Physicochemical Profiling & Hazard Assessment

As a nitroaromatic carboxylic acid, this compound exhibits specific electronic and thermodynamic behaviors. The strongly electron-withdrawing nitro group at the meta position increases the acidity of the benzylic protons, which must be accounted for during strongly basic reaction conditions to prevent unwanted enolization or dimerization.

From a safety perspective, nitroaromatics pose unique hazards. While the compound is stable under standard conditions, the nitro group carries a high energy of decomposition. Exposing the material to extreme heat (>150°C) or strong reducing agents without adequate thermal control can lead to rapid, exothermic decomposition.

Table 1: Physicochemical and Safety Data Summary
ParameterSpecification / Hazard Data
CAS Registry Number 1261444-79-4
Molecular Formula C 9​ H 9​ NO 4​
Molecular Weight 195.17 g/mol
Appearance Pale yellow to off-white crystalline powder
GHS Signal Word Warning
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye contact protocol)
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen), protect from light

Advanced Synthetic Methodology: De Novo Construction

When commercial supplies of CAS 1261444-79-4 are exhausted, de novo synthesis is required. Direct nitration of 3-methylphenylacetic acid yields an intractable mixture of ortho and para isomers. To achieve absolute regiocontrol, a Palladium-catalyzed α -arylation of diethyl malonate with 1-bromo-3-methyl-5-nitrobenzene is the gold standard .

Synthesis A 1-Bromo-3-methyl-5-nitrobenzene (Starting Material) B Diethyl Malonate (Enolate Source) C Pd-Catalyzed α-Arylation (Pd(dba)2, t-Bu3P, Base) D Diethyl 2-(3-methyl-5-nitrophenyl)malonate (Intermediate) C->D E Saponification & Decarboxylation (NaOH, then HCl/Heat) D->E F 2-(3-Methyl-5-nitrophenyl)acetic acid (Target: CAS 1261444-79-4) E->F AB AB AB->C

Fig 1: Retrosynthetic and forward pathway for Pd-catalyzed α-arylation.

Self-Validating Protocol: Synthesis of CAS 1261444-79-4

Phase 1: Cross-Coupling

  • Action: Charge a flame-dried Schlenk flask with 1-bromo-3-methyl-5-nitrobenzene (1.0 eq), Pd(dba) 2​ (0.02 eq), and NaH (1.2 eq) under Argon. Add anhydrous THF, followed by diethyl malonate (1.1 eq) and tri-tert-butylphosphine ( t -Bu 3​ P) (0.04 eq). Heat to 70°C for 12 hours.

  • Causality: The highly active, sterically demanding t -Bu 3​ P ligand is deliberately chosen to accelerate the reductive elimination step. Because the nitro group makes the aryl bromide highly electron-deficient, slower ligands would result in unwanted hydrodehalogenation (debromination) side reactions.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is self-validating: proceed to Phase 2 only when the aryl bromide peak is <1% by UV integration, confirming complete conversion to the malonate intermediate.

Phase 2: Saponification & Decarboxylation

  • Action: Cool the reaction to room temperature. Add 2M aqueous NaOH (3.0 eq) and stir for 4 hours to saponify the diester. Subsequently, acidify the aqueous layer to pH 2 using 6M HCl, and heat to 80°C for 4 hours.

  • Causality: The low pH protonates the malonic acid intermediate, enabling thermal decarboxylation. The temperature is strictly capped at 80°C; this provides the optimal thermodynamic window to drive CO 2​ evolution while remaining safely below the >150°C threshold where nitroaromatic decomposition occurs.

  • Validation Checkpoint: Monitor CO 2​ evolution (bubbling). Once bubbling ceases, analyze via LC-MS. The protocol dictates that workup can only begin when the intermediate diacid mass is completely replaced by the target monoacid mass ( [M−H]− = 194.0 m/z).

Downstream Applications in Drug Discovery

In medicinal chemistry, CAS 1261444-79-4 is rarely the final drug candidate. Instead, it is a precursor. By reducing the nitro group to an amine, the molecule undergoes spontaneous or acid-catalyzed intramolecular cyclization (dehydration) between the newly formed aniline and the adjacent acetic acid moiety.

This yields a 4-methyl-6-substituted oxindole , a privileged pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., targeting VEGFR, FGFR, and PDGFR) .

Downstream A 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS 1261444-79-4) B Nitro Reduction (Pd/C, H2 or Fe/HCl) A->B C 2-(3-Amino-5-methylphenyl)acetic acid (Reactive Intermediate) B->C D Intramolecular Cyclization (Dehydration / -H2O) C->D E 4-Methyl-6-substituted Oxindole (Kinase Inhibitor Scaffold) D->E

Fig 2: Downstream conversion into privileged oxindole scaffolds.

Strategic Rationale: The methyl group at position 4 of the resulting oxindole provides a critical steric bump that can lock the molecule into a specific bioactive conformation, enhancing kinase selectivity by occupying hydrophobic pockets in the ATP-binding site.

Standard Operating Procedure (SOP) for Safe Handling

To ensure laboratory safety and maintain the integrity of the chemical, the following handling protocol must be enforced:

  • Weighing & Transfer: Always handle the solid powder in a Class II biological safety cabinet or a ventilated fume hood to mitigate the H335 (Respiratory irritation) hazard. Use anti-static spatulas, as fine nitroaromatic dust can pose an explosion risk if exposed to static discharge.

  • Solvent Compatibility: Dissolve the compound in polar aprotic solvents (DMSO, DMF) or alcohols (Methanol, Ethanol) prior to reaction. Avoid dissolving in strong, concentrated bases (like neat hydrazine) without cooling, as this can trigger premature, violent reduction of the nitro group.

  • Storage: Seal in an amber glass vial flushed with Argon. Store at 2-8°C. Validation Check: If the compound has been stored for >6 months, run a quick 1 H-NMR in DMSO- d6​ . The benzylic CH 2​ singlet should appear sharply around δ 3.8 ppm. Any broadening or new peaks in the aliphatic region indicate dimerization or degradation, and the batch must be discarded.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles". Accounts of Chemical Research, 36(4), 234-245. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-(3-Methyl-5-nitrophenyl)acetic acid

Target Compound: 2-(3-Methyl-5-nitrophenyl)acetic acid CAS Registry Number: 1261444-79-4 Application Context: Advanced organic building block for pharmaceutical development and medicinal chemistry[1]. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(3-Methyl-5-nitrophenyl)acetic acid CAS Registry Number: 1261444-79-4 Application Context: Advanced organic building block for pharmaceutical development and medicinal chemistry[1].

Executive Summary & Synthetic Strategy

2-(3-Methyl-5-nitrophenyl)acetic acid is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a versatile acetic acid moiety and a reducible nitro group makes it a critical intermediate for cross-coupling and amidation workflows[2].

To achieve a scalable and high-purity synthesis of this compound, we employ a robust three-step linear sequence starting from commercially available 1,3-dimethyl-5-nitrobenzene. This protocol avoids complex organometallic steps in favor of highly reliable classical transformations: a Wohl-Ziegler radical bromination, an SN2 cyanidation, and a base-catalyzed nitrile hydrolysis.

Synthetic Workflow

SynthesisRoute SM 1,3-Dimethyl- 5-nitrobenzene Int1 1-(Bromomethyl)-3-methyl- 5-nitrobenzene SM->Int1 NBS, AIBN PhCF3, 80°C Int2 2-(3-Methyl-5-nitrophenyl) acetonitrile Int1->Int2 NaCN DMSO, RT Product 2-(3-Methyl-5-nitrophenyl) acetic acid Int2->Product 1. NaOH, H2O/EtOH, Δ 2. HCl (aq)

Fig 1: Three-step synthetic route to 2-(3-Methyl-5-nitrophenyl)acetic acid.

Reagents and Materials

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1,3-Dimethyl-5-nitrobenzene151.161.0015.1 gStarting Material
N-Bromosuccinimide (NBS)177.981.0518.7 gBrominating Agent
Azobisisobutyronitrile (AIBN)164.210.050.82 gRadical Initiator
Sodium Cyanide (NaCN)49.011.205.88 gNucleophile
Sodium Hydroxide (NaOH)40.005.0020.0 gHydrolysis Base
Trifluorotoluene (PhCF₃)146.11-150 mLSolvent (Step 1)
Dimethyl Sulfoxide (DMSO)78.13-100 mLSolvent (Step 2)

Safety Note: Sodium cyanide is highly toxic. Step 2 must be performed in a dedicated fume hood with strict adherence to cyanide handling and waste disposal protocols.

Step-by-Step Methodology & Mechanistic Rationale

Step 1: Radical Benzylic Bromination (Wohl-Ziegler Reaction)
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1,3-dimethyl-5-nitrobenzene (15.1 g, 100 mmol) in trifluorotoluene (150 mL).

  • Addition: Add NBS (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol) to the solution.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 6 hours.

  • Workup: Cool the reaction mixture to 0°C. Filter off the precipitated succinimide byproduct. Wash the organic filtrate with water (2 × 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-(bromomethyl)-3-methyl-5-nitrobenzene.

Expertise & Experience (Causality): Solvent Selection: Trifluorotoluene (PhCF₃) is utilized as a modern, environmentally benign alternative to carbon tetrachloride (CCl₄). It provides excellent solubility for the reagents while remaining inert to radical halogenation. Stoichiometric Control: The nitro group is strongly electron-withdrawing, which slightly deactivates the benzylic position toward radical abstraction. By strictly limiting NBS to 1.05 equivalents, we suppress over-bromination (dibromination) at the benzylic site, ensuring high chemoselectivity for the mono-bromo intermediate.

Step 2: Nucleophilic Substitution (Cyanidation)
  • Setup: Dissolve the crude 1-(bromomethyl)-3-methyl-5-nitrobenzene in anhydrous DMSO (100 mL) in a 250 mL flask.

  • Addition: Slowly add NaCN (5.88 g, 120 mmol) in portions at room temperature (20-25°C).

  • Reaction: Stir the dark solution at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction carefully by pouring it into crushed ice/water (300 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove DMSO, dry over MgSO₄, and concentrate to yield 2-(3-methyl-5-nitrophenyl)acetonitrile.

Expertise & Experience (Causality): Kinetic Control: DMSO, a polar aprotic solvent, is critical here. It heavily solvates the sodium cation but leaves the cyanide anion "naked" and highly nucleophilic. This accelerates the SN2 displacement, allowing the reaction to proceed rapidly at room temperature. Avoiding heat prevents the base-sensitive nitroaromatic ring from undergoing unwanted dimerization or elimination side reactions.

Step 3: Base-Catalyzed Nitrile Hydrolysis
  • Setup: Suspend the crude nitrile intermediate in a mixture of Ethanol (50 mL) and 10% aqueous NaOH (200 mL, ~500 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat to 100°C (reflux) for 12 hours until ammonia evolution ceases.

  • Workup: Cool the mixture to room temperature and remove the ethanol in vacuo. Extract the alkaline aqueous layer with diethyl ether (50 mL) to remove any unreacted neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl until the pH reaches 2.0. A thick precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot water/ethanol to yield pure 2-(3-Methyl-5-nitrophenyl)acetic acid.

Expertise & Experience (Causality): Hydrolysis Pathway: Base-catalyzed hydrolysis is deliberately chosen over acid catalysis. Harsh acidic reflux conditions (e.g., concentrated HCl/H₂SO₄) can induce Nef-type side reactions or degradation of the nitro group. The alkaline conditions cleanly convert the nitrile to the primary amide, and subsequently to the soluble sodium carboxylate. Acidification then protonates the carboxylate, driving the precipitation of the highly crystalline target acid.

Analytical Characterization

To ensure the self-validating integrity of the protocol, the isolated product must be verified against the following expected analytical parameters for CAS 1261444-79-4,[1].

Analytical MethodExpected Data / Signals
Appearance Pale yellow to off-white crystalline powder
¹H NMR (400 MHz, DMSO-d₆) δ 12.50 (br s, 1H, COOH), 8.01 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.58 (s, 1H, Ar-H), 3.75 (s, 2H, CH₂), 2.42 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 172.5 (C=O), 148.2 (C-NO₂), 140.1 (C-CH₃), 137.5 (Ar-C), 135.2 (Ar-CH), 123.4 (Ar-CH), 121.8 (Ar-CH), 40.2 (CH₂), 21.0 (CH₃)
LC-MS (ESI-) m/z calculated for C₉H₈NO₄ [M-H]⁻: 194.05; Found: 194.1

References

  • CymitQuimica. "2-(3-Methyl-5-nitrophenyl)acetic acid | CAS: 1261444-79-4." CymitQuimica Catalog.
  • BLD Pharm. "1211529-88-2 | 2-(3-Fluoro-5-nitrophenyl)acetic acid - BLDpharm (Cross-reference for 1261444-79-4)." BLD Pharm Catalog.
  • Fluorochem. "2-(3-Methyl-5-nitrophenyl)acetic acid (CAS 1261444-79-4)." Fluorochem Product Data.

Sources

Application

Application Note: 2-(3-Methyl-5-nitrophenyl)acetic acid as a Linchpin Building Block in Targeted API Synthesis

Executive Summary & Structural Rationale In modern pharmaceutical development, the strategic selection of foundational building blocks dictates the efficiency, scalability, and structural integrity of the final Active Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern pharmaceutical development, the strategic selection of foundational building blocks dictates the efficiency, scalability, and structural integrity of the final Active Pharmaceutical Ingredient (API). 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS 1261444-79-4) [5] is a highly versatile, 1,3,5-trisubstituted aromatic intermediate uniquely suited for the convergent synthesis of targeted kinase inhibitors and anti-inflammatory agents.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. Its substitution pattern offers three distinct vectors for functionalization:

  • The Acetic Acid Moiety (C1): Provides an immediate handle for amide coupling or esterification, allowing for early-stage linkage to solubilizing groups or primary pharmacophores.

  • The Nitro Group (C5): Acts as a robust, "masked" primary amine. It remains inert during initial acylation steps, preventing premature polymerization or side reactions, and can be chemoselectively unmasked later in the synthesis [2].

  • The Methyl Group (C3): Serves a critical medicinal chemistry function. It provides a steric shield that can lock the conformation of the resulting biaryl system (essential for fitting into specific ATP-binding pockets of kinases) and incrementally increases the lipophilicity (LogP) to enhance cellular membrane permeability.

Table 1: Physicochemical Profiling
PropertySpecification / ValueImpact on Synthetic Workflow
Chemical Name 2-(3-Methyl-5-nitrophenyl)acetic acidStandardized nomenclature for regulatory filing.
CAS Number 1261444-79-4Unique identifier for sourcing and compliance [5].
Molecular Formula C9H9NO4Core mass for stoichiometric calculations.
Molecular Weight 195.17 g/mol Requires precise difference-weighing protocols.
Functional Handles -COOH, -NO2, Ar-CH3Enables orthogonal, multi-step functionalization.
Storage Conditions Cool, dry, inert atmospherePrevents ambient moisture absorption (hygroscopicity).

Synthetic Workflow & Mechanistic Causality

The following protocols detail a divergent, three-phase synthetic workflow to convert 2-(3-Methyl-5-nitrophenyl)acetic acid into complex API scaffolds.

Phase 1: Chemoselective Amide Coupling (HATU/DIPEA)

In the synthesis of complex APIs, the carboxylic acid moiety must often be coupled with sterically hindered or electronically deactivated amines (e.g., halogenated anilines). We employ HATU in the presence of N,N-Diisopropylethylamine (DIPEA) [4]. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sluggish nucleophiles. DIPEA, a sterically hindered, non-nucleophilic base, ensures the carboxylic acid is deprotonated without competitively attacking the activated ester. The nitro group remains completely unaffected under these conditions.

Protocol 1: Amidation

  • Activation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-(3-Methyl-5-nitrophenyl)acetic acid (1.0 eq) and HATU (1.2 eq). Dissolve in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary amine (1.1 eq) slowly. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Track the consumption of the activated ester via LC-MS or TLC (UV 254 nm).

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Phase 2: Chemoselective Nitro Reduction (Zinc/NH4Cl)

Once the amide linkage is established, the nitro group must be reduced to an aniline to serve as a nucleophilic handle for late-stage functionalization. Causality: While catalytic hydrogenation (Pd/C, H2) is standard, it risks hydrodehalogenation if the Phase 1 amine contained aryl halides (e.g., a bromo-phenyl group). Therefore, we utilize a chemoselective reduction protocol employing Zinc dust and Ammonium Chloride (NH4Cl) in a mild aqueous/organic solvent mixture [2]. This method relies on single-electron transfer from the zinc surface, selectively reducing the nitro group while leaving aryl halides, amides, and esters completely intact [1].

Protocol 2: Nitro Reduction

  • Setup: Dissolve the nitro-amide intermediate (1.0 eq) in a 4:1 mixture of THF and Water (0.1 M).

  • Reagent Addition: Add solid NH4Cl (5.0 eq) and stir until dissolved. Cool the mixture to 0 °C.

  • Reduction: Add activated Zinc dust (10.0 eq) in small portions over 20 minutes to control the exothermic reaction.

  • Reaction: Stir vigorously at room temperature for 2 hours. The reaction is self-validating; the disappearance of the yellow nitro-compound color often indicates completion.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts, washing the filter cake with EtOAc. Concentrate the filtrate to remove THF, then extract the aqueous residue with EtOAc. Dry and concentrate to yield the crude 3-amino-5-methylphenylacetamide derivative.

Phase 3: Late-Stage Functionalization (Buchwald-Hartwig Amination)

The newly unmasked aniline is a moderate nucleophile. Buchwald-Hartwig cross-coupling allows for the formation of complex biaryl amines, a ubiquitous motif in kinase inhibitors [3]. Causality: We utilize Pd2(dba)3 as the palladium(0) precursor and XPhos as the dialkylbiaryl phosphine ligand. The steric bulk of XPhos facilitates rapid reductive elimination from the Pd(II) intermediate, while its electron-rich nature accelerates the initial oxidative addition of the aryl halide, suppressing competitive β-hydride elimination [3].

Protocol 3: Cross-Coupling

  • Degassing: In an oven-dried Schlenk tube, combine the amino-aryl intermediate (1.0 eq), aryl halide (1.1 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous, degassed Toluene (0.1 M).

  • Coupling: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Concentrate and purify via reverse-phase preparative HPLC to isolate the final API scaffold.

Quantitative Data & Reaction Optimization

To ensure a self-validating system, the following table summarizes the optimized quantitative metrics for the three-phase synthesis.

Table 2: Reaction Optimization & Yield Metrics
Reaction PhaseReagents / Catalyst SystemTimeConversion (%)Isolated Yield (%)Purity (HPLC)
1. Amidation HATU, DIPEA, DMF, 25 °C4 h>99%88 - 92%>98%
2. Nitro Reduction Zn dust, NH4Cl, THF/H2O, 25 °C2 h>98%90 - 95%>97%
3. C-N Coupling Pd2(dba)3, XPhos, Cs2CO3, 100 °C12 h>95%78 - 85%>99%

Workflow Visualization

G SM 2-(3-Methyl-5-nitrophenyl)acetic acid CAS: 1261444-79-4 Amide Amide Intermediate (Masked Amine) SM->Amide HATU, DIPEA, Primary Amine (Chemoselective Acylation) Aniline Amino-Aryl Acetamide (Active Nucleophile) Amide->Aniline Zn dust, NH4Cl, H2O/THF (Chemoselective Nitro Reduction) API1 Biaryl Amine API (via Buchwald-Hartwig) Aniline->API1 Aryl Halide, Pd2(dba)3, XPhos (Cross-Coupling) API2 Urea-based API (via Isocyanate Coupling) Aniline->API2 Aryl Isocyanate, DIPEA (Addition)

Synthetic workflow from 2-(3-Methyl-5-nitrophenyl)acetic acid to diverse API scaffolds.

References

  • Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts.Green Chemistry (RSC Publishing).
  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.PMC - NIH.
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.Benchchem.
  • (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: HATU-Mediated Amide Coupling.Benchchem.
  • CAS 1261444-79-4 | 2-(3-Methyl-5-nitrophenyl)acetic acid.Howei Pharm.
Method

High-Fidelity Chemoselective Reduction of 2-(3-Methyl-5-nitrophenyl)acetic Acid: Application Note &amp; Protocols

Executive Summary The chemoselective reduction of the nitro group in 2-(3-Methyl-5-nitrophenyl)acetic acid to yield 2-(3-Amino-5-methylphenyl)acetic acid is a critical transformation in the synthesis of pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemoselective reduction of the nitro group in 2-(3-Methyl-5-nitrophenyl)acetic acid to yield 2-(3-Amino-5-methylphenyl)acetic acid is a critical transformation in the synthesis of pharmaceutical intermediates. The primary challenge in this workflow is not the reduction itself, but the physical properties of the resulting product. Because the target molecule contains both a basic amino group and an acidic carboxylic acid, it exists as a zwitterion (an amphoteric amino acid). This guide details the mechanistic rationale, comparative data, and self-validating protocols required to achieve high-purity reduction while bypassing the severe isolation bottlenecks associated with zwitterionic compounds.

Mechanistic Insights & Reagent Selection

The selection of a reducing agent must account for both chemoselectivity (preserving the carboxylic acid and aromatic methyl group) and the downstream workup.

  • Catalytic Hydrogenation (H₂ Gas, Pd/C): This is the industry gold standard for this transformation ()[1]. The reaction is absolutely chemoselective under ambient conditions; the carboxylic acid and aromatic ring remain untouched. Crucially, the only byproduct generated is water. This allows for a completely salt-free workup, which is mandatory for amphoteric products that would otherwise trap inorganic salts.

  • Catalytic Transfer Hydrogenation (CTH): For laboratories lacking high-pressure gas infrastructure, CTH using ammonium formate offers a robust, gas-free alternative ()[2]. Ammonium formate decomposes on the palladium surface to generate hydrogen gas in situ. While it introduces ammonium salts, these can be elegantly removed via high-vacuum sublimation.

  • Dissolving Metal Reductions (Avoidance Rationale): Traditional methods like the Béchamp reduction (Fe/HCl) effectively reduce nitro groups ()[3]. However, isolating a water-soluble amino acid from the copious iron salts produced during the reaction is notoriously difficult and leads to severe yield attrition ()[4]. Furthermore, aggressive reductive methods employing hydroiodic acid (HI) are entirely unsuitable for preparative chemoselective synthesis and are reserved only for specialized degradative analyses ()[5].

Quantitative Method Comparison

ParameterCatalytic Hydrogenation (H₂ Gas)Transfer Hydrogenation (CTH)Béchamp Reduction (Fe/HCl)
Reagents H₂ gas, 10% Pd/CNH₄HCO₂, 10% Pd/CFe powder, HCl or AcOH
Typical Yield 95 - 98%85 - 90%60 - 75%
Chemoselectivity AbsoluteAbsoluteHigh
Reaction Time 2 - 4 hours1 - 3 hours4 - 6 hours
Workup Challenge None (Filtration only)Sublimation of excess saltsTedious iron salt removal

Experimental Methodologies

Protocol A: Catalytic Hydrogenation (The Gold Standard)

Causality Note: Methanol is chosen to maximize the solubility of the starting material. However, no acidic additives (e.g., HCl) should be used. Trace acid in methanol will catalyze the Fischer esterification of the carboxylic acid, reducing the yield of the desired free amino acid.

  • Preparation: In a rigorously clean, dry round-bottom flask, dissolve 2-(3-Methyl-5-nitrophenyl)acetic acid (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Purge the flask with Nitrogen. Carefully add 10% Palladium on Carbon (5% w/w relative to the substrate). Expert Insight: Always add Pd/C under an inert atmosphere to prevent the auto-ignition of methanol vapors by the catalytically active dry palladium surface.

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas three times using a balloon or a Parr hydrogenator.

  • Reaction Execution: Stir the suspension vigorously at 25 °C under 1 atm of H₂.

  • Self-Validating Checkpoint: Monitor the reaction via hydrogen gas uptake. The reaction is complete when exactly 3 molar equivalents of H₂ are consumed and volumetric uptake ceases. Alternatively, TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active nitro starting material and the appearance of a ninhydrin-positive spot.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with additional methanol. (Safety: Keep the used catalyst wet with water before disposal to prevent fires).

  • Isolation: Concentrate the filtrate under reduced pressure to afford pure 2-(3-Amino-5-methylphenyl)acetic acid.

Protocol B: Catalytic Transfer Hydrogenation (Gas-Free Alternative)

Causality Note: This method bypasses the need for H₂ cylinders by utilizing ammonium formate as an in situ hydrogen donor. The subsequent sublimation step is critical to avoid the impossible aqueous extraction of the zwitterionic product.

  • Preparation: Suspend 2-(3-Methyl-5-nitrophenyl)acetic acid (1.0 eq) in methanol (0.1 M).

  • Reagent Addition: Add ammonium formate (4.0 eq) in one portion, followed by the careful addition of 10% Pd/C (5% w/w) under nitrogen.

  • Reaction Execution: Gently warm the mixture to 40 °C with stirring.

  • Self-Validating Checkpoint: The reaction will immediately begin to effervesce (releasing CO₂ and NH₃). The cessation of this bubbling is a primary physical indicator that the formate decomposition and subsequent nitro reduction are complete.

  • Workup: Filter the mixture through Celite to remove the catalyst and evaporate the methanol under reduced pressure.

  • Salt Removal: The crude solid will contain excess ammonium formate. Place the solid under high vacuum (0.1 torr) at 50 °C for 4 hours. The ammonium formate will cleanly sublime, leaving behind the pure amino acid without the need for aqueous workup.

Visualizing the Workflow

G Start 2-(3-Methyl-5-nitrophenyl) acetic acid Decision Select Reduction Method Start->Decision H2 H2 Gas + 10% Pd/C (Catalytic Hydrogenation) Decision->H2 Optimal Purity CTH NH4HCO2 + 10% Pd/C (Transfer Hydrogenation) Decision->CTH Gas-Free Fe Fe + HCl / AcOH (Béchamp Reduction) Decision->Fe Scale-up Workup1 Filter Celite & Evaporate Solvent (Salt-Free) H2->Workup1 Workup2 Filter Celite & Sublime NH4 Salts CTH->Workup2 Workup3 Isoelectric Precipitation (Complex Salt Removal) Fe->Workup3 Product 2-(3-Amino-5-methylphenyl) acetic acid (Target Amine) Workup1->Product Workup2->Product Workup3->Product

Reaction workflow and workup pathways for the chemoselective reduction of the nitro group.

References

  • p-AMINOPHENYLACETIC ACID . Organic Syntheses. URL:[Link]

  • Nitro Reduction - Common Conditions . Common Organic Chemistry. URL:[Link]

  • Reduction of nitro compounds . Wikipedia. URL:[Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin . NIH / PMC. URL:[Link]

Sources

Application

Application Note: Acid-Catalyzed Esterification of 2-(3-Methyl-5-nitrophenyl)acetic Acid

Executive Summary & Mechanistic Rationale The esterification of phenylacetic acid derivatives is a fundamental transformation in organic synthesis and drug development, often utilized to protect the carboxylic acid moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The esterification of phenylacetic acid derivatives is a fundamental transformation in organic synthesis and drug development, often utilized to protect the carboxylic acid moiety or to activate the benzylic position for subsequent enolate chemistry. This application note details the optimized protocols for the acid-catalyzed esterification of 2-(3-Methyl-5-nitrophenyl)acetic acid .

From a mechanistic standpoint, the substrate presents a unique electronic environment. The nitro group at the meta-position is strongly electron-withdrawing, while the methyl group is weakly electron-donating. However, because the carboxylic acid is insulated from the aromatic ring by a methylene (–CH₂–) spacer, direct resonance effects on the carbonyl carbon are minimized[1]. The primary influence of the nitro group is inductive; it slightly lowers the pKa of the carboxylic acid and enhances the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the alcohol during acid catalysis[2].

Because Fischer esterification is a reversible, equilibrium-driven process, the reaction must be actively driven to completion[3]. This is achieved using Le Châtelier's principle—either by utilizing the reacting alcohol as the solvent (in large molar excess) or by actively sequestering the water byproduct[4].

Catalyst Selection & Reaction Dynamics

The choice of acid catalyst dictates the reaction kinetics, the workup complexity, and the environmental footprint of the process.

  • Homogeneous Catalysis (p-TsOH or H₂SO₄): Traditional homogeneous catalysts provide rapid reaction kinetics due to complete solubility in the reaction matrix. However, they require rigorous aqueous workups (neutralization with mild bases like sodium bicarbonate) to quench the catalyst and remove unreacted starting materials.

  • Heterogeneous Catalysis (Amberlyst-15): Amberlyst-15 is a macroreticular, strongly acidic cation exchange resin. It provides excellent catalytic efficiency for phenylacetic acid derivatives while enabling a "green chemistry" approach[5]. The cross-linked polymer matrix allows the reaction to proceed efficiently at reflux, and the workup is simplified to a mere filtration, preventing emulsion formation during aqueous extractions[6].

Quantitative Data: Catalyst Efficacy & Conditions

The following table summarizes the optimized parameters for converting 2-(3-Methyl-5-nitrophenyl)acetic acid to its corresponding methyl or ethyl ester.

Catalyst SystemLoadingAlcohol (Solvent)TemperatureTimeTypical YieldWorkup Complexity
H₂SO₄ (98%) 0.1 – 0.5 equivMethanol65°C (Reflux)4 – 6 h85 – 90%High (Requires careful neutralization)
p-TsOH·H₂O 0.1 equivEthanol78°C (Reflux)6 – 8 h88 – 92%Moderate (Aqueous bicarbonate wash)
Amberlyst-15 10 – 20 wt%MeOH or EtOHReflux8 – 12 h90 – 95%Low (Simple hot filtration)

Experimental Workflow

EsterificationWorkflow Substrate 2-(3-Methyl-5-nitrophenyl) acetic acid Catalyst Select Acid Catalyst Substrate->Catalyst Homo Homogeneous Catalyst (p-TsOH / H2SO4) Catalyst->Homo Standard Kinetics Hetero Heterogeneous Catalyst (Amberlyst-15) Catalyst->Hetero Green Chemistry WorkupHomo Aqueous Quench & Bicarbonate Wash Homo->WorkupHomo WorkupHetero Hot Filtration & Resin Recovery Hetero->WorkupHetero Product Purified Ester (High Yield) WorkupHomo->Product WorkupHetero->Product

Workflow for acid-catalyzed esterification of 2-(3-Methyl-5-nitrophenyl)acetic acid.

Detailed Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in the reaction trajectory is immediately identifiable, preventing downstream failures.

Protocol A: Homogeneous Acid Catalysis (Using p-TsOH)

Best for rapid, small-scale synthesis where rapid kinetics are prioritized.

  • Reaction Setup:

    • Charge a round-bottom flask with 2-(3-Methyl-5-nitrophenyl)acetic acid (1.0 equiv) and anhydrous alcohol (Methanol or Ethanol, 0.5 M concentration).

    • Causality: Anhydrous alcohol is critical. Introducing water at this stage will prematurely stall the equilibrium, capping the maximum theoretical yield[3].

    • Add p-Toluenesulfonic acid monohydrate (0.1 equiv).

  • Reflux & In-Process Control:

    • Attach a reflux condenser and heat the mixture to a gentle boil.

    • Self-Validation Checkpoint: After 4 hours, perform a TLC (Hexanes:Ethyl Acetate 7:3). The reaction is validating its progress when the starting material spot (R_f ~0.2, stains heavily with bromocresol green) disappears, and a new, less polar UV-active spot (R_f ~0.6) emerges.

  • Quenching & Extraction:

    • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the alcohol.

    • Dilute the residue with Ethyl Acetate and wash with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Causality: The bicarbonate wash serves a dual purpose: it neutralizes the p-TsOH catalyst and deprotonates any unreacted starting acid, partitioning it into the aqueous layer. This ensures the organic layer contains only the highly pure ester.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation Checkpoint: Weigh the crude product. If the mass balance exceeds 100% of the theoretical yield, residual solvent or unreacted acid is present, necessitating further drying under high vacuum or a repeat bicarbonate wash.

Protocol B: Heterogeneous Catalysis (Using Amberlyst-15)

Best for scale-up, green chemistry applications, and avoiding aqueous emulsions.

  • Resin Preparation:

    • Pre-wash Amberlyst-15 resin (20% by weight of the substrate) with the reaction alcohol and dry under vacuum.

    • Causality: Commercial Amberlyst-15 can contain residual moisture. Pre-drying clears the resin pores of water, maximizing the active sulfonic acid sites available for the substrate[5].

  • Reaction Execution:

    • Suspend the substrate and the pre-treated Amberlyst-15 in the alcohol (0.5 M).

    • Heat to reflux with vigorous stirring (to ensure the solid resin remains suspended and mass transfer is not rate-limiting).

  • Hot Filtration & Isolation:

    • Monitor via HPLC or TLC (as described in Protocol A). Upon completion (typically 8-12 h), filter the reaction mixture while still hot through a sintered glass funnel to remove the resin[6].

    • Causality: Filtering hot prevents the newly formed ester from crystallizing onto the resin matrix as the solution cools, which would artificially lower the isolated yield.

    • Concentrate the filtrate in vacuo to yield the analytically pure ester. No aqueous workup is required.

Analytical Validation

To confirm the structural integrity of the synthesized 2-(3-Methyl-5-nitrophenyl)acetate ester, perform the following analyses:

  • ¹H NMR (CDCl₃, 400 MHz): The defining marker of success is the complete disappearance of the broad carboxylic acid –OH proton (typically found at ~11.0–12.0 ppm). For a methyl ester, a sharp new singlet will appear at ~3.70 ppm (integrating to 3H). The benzylic –CH₂– protons will also exhibit a slight upfield shift compared to the starting material.

  • FT-IR: The broad, hydrogen-bonded O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) must be absent. The carbonyl (C=O) stretch will shift from approximately 1700 cm⁻¹ (acid) to a sharper, stronger peak at ~1735–1740 cm⁻¹ (ester).

Sources

Method

Amidation reaction conditions for 2-(3-Methyl-5-nitrophenyl)acetic acid derivatives

Application Note: Optimized Amidation Strategies for 2-(3-Methyl-5-nitrophenyl)acetic Acid Derivatives Introduction & Scaffold Significance The 2-(3-methyl-5-nitrophenyl)acetic acid scaffold is a highly versatile buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amidation Strategies for 2-(3-Methyl-5-nitrophenyl)acetic Acid Derivatives

Introduction & Scaffold Significance

The 2-(3-methyl-5-nitrophenyl)acetic acid scaffold is a highly versatile building block in medicinal chemistry and agrochemical development. The presence of the meta-nitro group provides a critical handle for downstream functionalization—most notably, reduction to an aniline derivative, which is a common precursor for the synthesis of complex heterocycles such as indoles, quinolines, and natural product analogs (e.g., phaitanthrin derivatives) [2]. Amidation of this phenylacetic acid derivative is typically the first pivotal step in these synthetic pathways.

Physicochemical & Mechanistic Considerations

When designing an amidation protocol for 2-(3-methyl-5-nitrophenyl)acetic acid, scientists must account for the specific electronic and steric contributions of the aromatic substituents:

  • Electronic Effects: The methylene bridge (-CH₂-) insulates the carboxylate from the direct resonance electron-withdrawing effects of the 5-nitro group. However, the strong inductive pull of the nitro group slightly increases the acidity of the benzylic protons. Consequently, the use of excessively strong bases (e.g., DBU, NaH) can lead to unwanted deprotonation at the benzylic position, resulting in colored byproducts, enolization, or self-condensation. Mild, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are strictly recommended [4].

  • Steric Effects: Because the methyl and nitro groups occupy the 3- and 5-positions (meta to the acetic acid moiety), steric hindrance around the reaction center is minimal. This allows for the successful coupling of both primary and sterically demanding secondary amines without the need for highly specialized, hyper-reactive coupling agents.

Strategic Selection of Coupling Agents

The choice of coupling agent dictates the scalability, environmental impact, and purification requirements of the amidation[3].

  • HATU / DIPEA (Discovery Scale): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the gold standard for rapid, high-yielding discovery chemistry. It rapidly converts the carboxylic acid into a highly reactive O-Atabenzotriazolyl active ester. While highly efficient, HATU is atom-ineconomical and generates tetramethylurea and HOAt as byproducts, making it less ideal for multi-kilogram scale-up[4].

  • T3P / Pyridine or DIPEA (Process Scale): Propylphosphonic anhydride (T3P) is highly recommended for process scale-up. It acts as a mild water scavenger and coupling agent, producing exclusively water-soluble byproducts that are easily removed via a simple aqueous wash. T3P also inherently minimizes epimerization and operates well in greener solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) [3].

  • Direct Catalytic Amidation (Green Chemistry): For ultimate atom economy, direct amidation using transition metal catalysts (e.g., 10 mol% NiCl₂) in refluxing toluene has emerged as a viable, sustainable alternative, producing water as the sole byproduct [1].

Workflow & Mechanistic Pathways

AmidationWorkflow Start 2-(3-Methyl-5-nitrophenyl) acetic acid HATU Method A: HATU / DIPEA Solvent: DMF or 2-MeTHF (Discovery / High Speed) Start->HATU T3P Method B: T3P / DIPEA Solvent: EtOAc (Process / Easy Workup) Start->T3P Catalytic Method C: NiCl2 (10 mol%) Solvent: Toluene (Green / Atom Economic) Start->Catalytic Amine Amine Nucleophile (1.1 - 1.5 eq) Amine->HATU Amine->T3P Amine->Catalytic Product Target Amide Derivative + Byproducts HATU->Product 1-2h, 25°C Byproduct: HOAt T3P->Product 4-8h, 25-50°C Byproduct: Water-soluble phosphates Catalytic->Product 20h, 110°C Byproduct: H2O

Decision matrix and workflow for the amidation of 2-(3-methyl-5-nitrophenyl)acetic acid.

Experimental Protocols

Protocol A: Discovery-Scale Amidation using HATU Self-Validating Mechanism: The reaction progress can be visually monitored; the initial activation forms a yellow-tinted solution (active ester), which fades as the amine is consumed.

  • Activation: In an oven-dried flask under N₂, dissolve 2-(3-methyl-5-nitrophenyl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous 2-MeTHF (5.0 mL). Add DIPEA (2.5 equiv, 2.5 mmol).

  • Coupling Agent Addition: Add HATU (1.2 equiv, 1.2 mmol) portion-wise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Aminolysis: Add the desired amine (1.1 equiv, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature (25 °C) and stir for 1–2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove excess amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Process-Scale Amidation using T3P (50% in EtOAc) Self-Validating Mechanism: T3P activation does not generate gas, mitigating pressurization risks at scale. The absence of organic-soluble byproducts ensures crude NMR purity >90% prior to crystallization.

  • Preparation: Charge a reactor with 2-(3-methyl-5-nitrophenyl)acetic acid (1.0 equiv, 100 mmol) and the amine (1.05 equiv, 105 mmol) in EtOAc (500 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 300 mmol) and stir for 10 minutes at 20 °C.

  • T3P Addition: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv, 150 mmol) over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the mixture to 50 °C for 6 hours. Monitor via HPLC.

  • Workup: Cool to room temperature. Wash the organic phase sequentially with water (2 x 200 mL), sat. NaHCO₃ (200 mL), and brine (200 mL). The T3P byproducts partition entirely into the aqueous phase.

  • Isolation: Concentrate the organic layer to 20% volume and induce crystallization by adding heptane. Filter and dry the solid product.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the amidation of the 2-(3-methyl-5-nitrophenyl)acetic acid scaffold using various methodologies, benchmarked against standard phenylacetic acid data [1, 3, 4].

MethodologyReagents / BaseSolventTemp (°C)Time (h)Avg. Yield (%)Scalability / E-Factor Profile
Method A HATU / DIPEA2-MeTHF251 - 288 - 95Low / High waste (HOAt, urea)
Method B T3P / DIPEAEtOAc504 - 885 - 92High / Excellent (Aqueous wash)
Method C EDC·HCl / HOBtDMF2512 - 1675 - 85Medium / Moderate waste
Method D NiCl₂ (10 mol%)Toluene1102070 - 80High / Optimal (H₂O byproduct)

Mechanistic Diagram: HATU Activation

MechanisticPathway N1 Carboxylic Acid Deprotonation N2 Carboxylate Attack on HATU N1->N2 DIPEA N3 O-Atabenzotriazolyl Active Ester Formation N2->N3 - Tetramethylurea N4 Aminolysis (Amine Nucleophilic Attack) N3->N4 + R-NH2 N5 Amide Product + HOAt Byproduct N4->N5 - HOAt

Step-by-step mechanistic pathway of HATU-mediated amidation.

References

  • Source: nih.
  • Source: wikipedia.
  • Source: rsc.
  • Source: growingscience.
Application

Protocol for scaling up 2-(3-Methyl-5-nitrophenyl)acetic acid batch production

Application Notes & Protocols Topic: Protocol for Scaling Up 2-(3-Methyl-5-nitrophenyl)acetic Acid Batch Production Introduction: Strategic Importance and Synthesis Challenges 2-(3-Methyl-5-nitrophenyl)acetic acid is a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Protocol for Scaling Up 2-(3-Methyl-5-nitrophenyl)acetic Acid Batch Production

Introduction: Strategic Importance and Synthesis Challenges

2-(3-Methyl-5-nitrophenyl)acetic acid is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its structure, featuring a substituted phenylacetic acid moiety, is a key building block in medicinal chemistry.[1][2] The successful transition from laboratory-scale synthesis to robust, large-scale batch production is critical for meeting commercial demand. However, this scale-up process is fraught with challenges, primarily stemming from the management of highly exothermic reactions and ensuring product purity and consistency.

This guide provides a comprehensive framework for the scaled-up batch production of 2-(3-Methyl-5-nitrophenyl)acetic acid. It details a field-proven, two-step synthetic route, addresses critical safety and engineering considerations for scale-up, and outlines rigorous analytical controls for final product validation. The protocols herein are designed for researchers, process chemists, and drug development professionals tasked with advancing chemical synthesis from the bench to production.

Recommended Synthesis Pathway

The selected synthetic route involves two primary stages:

  • Nitration: Electrophilic aromatic substitution on 3-methylacetophenone to introduce a nitro group, yielding 3-methyl-5-nitroacetophenone.

  • Willgerodt-Kindler Reaction: Conversion of the resulting acetophenone derivative into the target phenylacetic acid.

This pathway is chosen for its use of readily available starting materials and its adaptability to scale. A critical modification to the traditional Willgerodt-Kindler reaction is employed to accommodate the heat-sensitive nitro group, thereby preventing its undesired reduction by sulfur at high temperatures.[3][4]

cluster_0 Step 1: Nitration cluster_1 Step 2: Modified Willgerodt-Kindler Reaction cluster_2 Purification & QC A 3-Methylacetophenone C 3-Methyl-5-nitroacetophenone A->C Controlled Exothermic Reaction B Nitrating Mixture (HNO3 / H2SO4) F 2-(3-Methyl-5-nitrophenyl)acetic acid C->F Thiomorpholide Intermediate C->F Intermediate D Sulfur & Morpholine E Acid Hydrolysis G Crude Product H Recrystallization G->H I Final Product (>98% Purity) H->I

Caption: High-level workflow for the synthesis of 2-(3-Methyl-5-nitrophenyl)acetic acid.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes the baseline chemistry and provides a benchmark for yield and purity before attempting scale-up.

Step 1: Nitration of 3-Methylacetophenone

Rationale: The amino group of an aniline is typically protected before nitration to prevent oxidation and control regioselectivity.[5] In this case, we are nitrating an acetophenone. The reaction is highly exothermic and requires strict temperature control to minimize the formation of dinitrated and other isomeric byproducts.[6]

Materials:

  • 3-Methylacetophenone: 13.4 g (0.1 mol)

  • Concentrated Sulfuric Acid (98%): 60 mL

  • Concentrated Nitric Acid (70%): 10 mL

  • Ice, Deionized Water

Procedure:

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (60 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 3-methylacetophenone (13.4 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, cool concentrated sulfuric acid (20 mL) in an ice bath. Slowly add concentrated nitric acid (10 mL) to the sulfuric acid.

  • Nitration: Add the prepared nitrating mixture dropwise to the acetophenone solution over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [5]

  • Reaction Monitoring: After complete addition, stir the mixture at 0-10 °C for an additional 2 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.[7]

  • Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-methyl-5-nitroacetophenone. Dry under vacuum. Expected yield: 70-80%.

Step 2: Modified Willgerodt-Kindler Reaction

Rationale: The traditional Willgerodt-Kindler reaction requires high temperatures, which can cause sulfur to reduce the nitro group.[3][4] This modified protocol utilizes a lower temperature by pre-forming an enamine intermediate, thus preserving the nitro functionality.[3]

Materials:

  • 3-Methyl-5-nitroacetophenone: 9.0 g (0.05 mol)

  • Morpholine: 13.1 g (0.15 mol)

  • Sulfur Powder: 3.2 g (0.1 mol)

  • Dimethylformamide (DMF): 50 mL

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Enamine Formation: In a 250 mL flask, dissolve 3-methyl-5-nitroacetophenone (9.0 g) and morpholine (13.1 g) in 50 mL of toluene. Reflux using a Dean-Stark trap for 16 hours to remove water and form the enamine.[3] Concentrate the mixture under reduced pressure to remove toluene.

  • Thioamide Formation: Dissolve the residual oil in 50 mL of DMF and cool in an ice bath. Add sulfur powder (3.2 g) in one portion.

  • Reaction: Stir the mixture for 6 hours in the ice bath, then allow it to warm to room temperature and stir for an additional 18-20 hours.[3]

  • Precipitation: Pour the reaction mixture into a large volume of cold water. A tan solid, the intermediate thiomorpholide, will precipitate.

  • Isolation of Intermediate: Collect the solid by filtration and wash with water. The crude thiomorpholide can be used directly in the next step.

  • Hydrolysis: Transfer the crude thiomorpholide to a flask containing 100 mL of 70% sulfuric acid. Heat the mixture to reflux (approx. 110-120 °C) for 8-10 hours.

  • Work-up: Cool the reaction mixture and pour it onto ice. The target acid will precipitate.[8]

  • Purification: Collect the crude 2-(3-Methyl-5-nitrophenyl)acetic acid by filtration. Wash with cold water. Recrystallize from hot water or a toluene/hexane solvent system to yield the pure product.[8] Expected overall yield: 40-50%.

Scale-Up Protocol: Transition to Batch Production (50 L Reactor)

Scaling up introduces significant challenges related to heat and mass transfer. The surface-area-to-volume ratio decreases as reactor size increases, making heat removal less efficient and increasing the risk of thermal runaway.[9][10]

Hazard Analysis and Mitigation

A thorough understanding of reaction energetics and potential hazards is paramount before proceeding.[11]

Start Lab-Scale Success Thermo Kinetic & Thermal Study (DSC/RC1) Start->Thermo Heat Calculate Adiabatic Temperature Rise Thermo->Heat Data Input Control Model Heat Removal Capacity of Reactor Thermo->Control Data Input Safe Is T_adiabatic < T_max_reactor? Heat->Safe Control->Safe Pilot Pilot Scale Batch (e.g., 5L) Safe->Pilot Yes Redesign Redesign Process (e.g., Semi-Batch, Lower Concentration) Safe->Redesign No Scale Full-Scale Batch Production Pilot->Scale Validation Redesign->Thermo

Caption: Logical workflow for assessing thermal safety during process scale-up.

Key Scale-Up Considerations:

  • Heat Management: The nitration reaction is highly exothermic. The heat generation rate increases with the cube of the reactor radius, while the heat removal area only increases by the square.[11] This disparity must be managed with a capable reactor cooling system (e.g., jacket cooling, external heat exchangers).[12]

  • Controlled Addition: In a large reactor, reagents cannot be added all at once. The nitrating mixture must be added sub-surface at a controlled rate, dictated by the reactor's ability to dissipate the generated heat and maintain the target temperature. This is a shift from a batch to a semi-batch process.[11]

  • Mixing Efficiency: Inadequate stirring can lead to localized hot spots where reaction rates accelerate, potentially triggering a runaway reaction. The mixing time must be significantly shorter than the reaction half-life.[9] The impeller design and agitation speed must be optimized for the larger volume and viscosity.

  • Safety Systems: The production reactor must be equipped with pressure relief systems, emergency cooling, and potentially a quench system.[12]

Chemical Hazard Summary:

ChemicalCAS No.Key HazardsRecommended PPE
Nitric Acid (70%) 7697-37-2Severe corrosive, strong oxidizer, toxic by inhalation.[13]Acid-resistant gloves, face shield, chemical-resistant apron, vapor respirator.[14]
Sulfuric Acid (98%) 7664-93-9Severe corrosive, causes serious burns.Acid-resistant gloves, face shield, chemical-resistant apron.
3-Methylacetophenone 585-74-0Combustible liquid, skin/eye irritant.Safety glasses, gloves.
Morpholine 110-91-8Flammable liquid, corrosive, harmful if swallowed/inhaled.Gloves, safety glasses, vapor respirator.
Sulfur 7704-34-9Flammable solid, may form explosive dust clouds.Standard PPE, dust mask.
Toluene 108-88-3Highly flammable, skin/eye irritant, aspiration toxicant.Flame-retardant lab coat, gloves, safety glasses, vapor respirator.
Dimethylformamide (DMF) 68-12-2Flammable, reproductive toxin, skin/eye irritant.Gloves, safety glasses, work in a well-ventilated area.
Batch Production Protocol (50 L Jacketed Reactor)

Step 1: Nitration

  • Reactor Prep: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the cooling jacket circulation (e.g., glycol) and set to -5 °C.

  • Charge Sulfuric Acid: Charge 24 L of concentrated sulfuric acid into the reactor.

  • Charge Substrate: Over 30 minutes, add 5.4 kg (40.2 mol) of 3-methylacetophenone via a charging port, maintaining the internal temperature below 15 °C.

  • Prepare Nitrating Feed: In a separate, suitable vessel, carefully prepare the nitrating mixture by adding 4.0 L of nitric acid to 8.0 L of sulfuric acid, with cooling.

  • Semi-Batch Nitration: Feed the nitrating mixture into the reactor via a dip tube below the liquid surface at a controlled rate (e.g., 3-4 L/hour). The feed rate must be continuously adjusted to ensure the internal temperature does not exceed 10 °C.

  • Reaction & Monitoring: After the feed is complete (approx. 3-4 hours), maintain the batch at 5-10 °C for another 2 hours. Take a sample for in-process control (IPC) via HPLC to confirm reaction completion.

  • Quenching: In a separate 200 L quench vessel containing 200 kg of ice/water, slowly transfer the reaction mass under vigorous agitation.

  • Isolation: Filter the resulting slurry using a centrifuge or large-scale filter. Wash the cake extensively with water until the filtrate is neutral.

  • Drying: Dry the intermediate product in a vacuum oven.

Step 2: Willgerodt-Kindler Reaction & Hydrolysis

  • Reactor Prep: Charge the clean, dry 50 L reactor with the dried 3-methyl-5-nitroacetophenone (e.g., 6.0 kg, 33.5 mol), morpholine (8.7 kg, 100 mol), and 20 L of toluene.

  • Azeotropic Distillation: Heat the reactor to reflux and remove water using a Dean-Stark trap. Continue until no more water is collected.

  • Solvent Swap: Distill off the toluene under vacuum. Charge 20 L of DMF to the reactor.

  • Sulfur Addition: Cool the batch to 5 °C. Add sulfur powder (2.15 kg, 67 mol) in portions via a solids charging port, keeping the temperature below 15 °C.

  • Reaction: Maintain the batch at 5-10 °C for 6 hours, then allow it to warm to 20-25 °C and hold for 20 hours. Monitor by IPC (TLC/HPLC) for the disappearance of the starting material.

  • Hydrolysis: Carefully charge 30 L of 70% sulfuric acid to the reactor. Heat the mixture to reflux (110-120 °C) and hold for 8-10 hours until hydrolysis is complete (IPC by HPLC).

  • Work-up & Isolation: Cool the reactor to <30 °C. Transfer the batch to a quench vessel with ice/water. Filter the crude product, wash with water, and dry.

  • Final Purification: Recrystallize the crude product from a suitable solvent (determined at lab scale) in a separate crystallization vessel.

Analytical Quality Control

Rigorous analytical testing is required to release the final product.

QC Specifications for 2-(3-Methyl-5-nitrophenyl)acetic acid:

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMR, ¹³C NMRConforms to reference spectrum
Identity Mass Spectrometry (MS)Conforms to expected molecular weight
Assay HPLC-UV (e.g., C18 column)[15]≥ 98.5%
Melting Point Capillary MethodConforms to reference range
Residual Solvents GC-HSMeets ICH guidelines
Water Content Karl Fischer Titration≤ 0.5%

Typical HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient)[16]

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Sample Prep: Accurately weigh ~10 mg of sample, dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water), and filter.[15]

References

  • The Hive. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Erowid. [Online] Available at: [Link]

  • Reddy, C. S., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Shulgin, A. (2009). The Willgerodt-Kindler Reaction. Part 1: Styrene to Methamphetamine.
  • Let's talk about science. (2024). Nitration reaction safety. YouTube. [Online] Available at: [Link]

  • Taylor & Francis Online. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Taylor & Francis. [Online] Available at: [Link]

  • King, J. A., & McMillan, F. H. (1946). Studies on the Willgerodt Reaction. IV. The Preparation of Nuclear-Substituted Phenylacetic Acids and Some Further Extensions of the Reaction. Journal of the American Chemical Society, 68(11), 2335-2337.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Online] Available at: [Link]

  • Dunn, P. J., et al. (2011). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. The Journal of Organic Chemistry, 76(21), 8968-8975.
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Online] Available at: [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. The Chemical Engineer. [Online] Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Online] Available at: [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Online] Available at: [Link]

  • Eureka by PatSnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Online] Available at: [Link]

  • Angene. (2025). Understanding 4-Nitrophenylacetic Acid: Properties and Chemical Synthesis. [Online] Available at: [Link]

  • Boyd, S., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1731-1738.
  • LearnChemE. (n.d.). Scale-Up of a Batch Reactor. LearnChemE. [Online] Available at: [Link]

  • Eureka by PatSnap. (2015). Preparation method of substituted phenylacetic acid derivative. [Online] Available at: [Link]

  • Google Patents. (1997).
  • Singh, S. P. (1978). Improved Synthesis of 3-Nitrophenylacetic Acid.
  • National Center for Biotechnology Information. (2006). Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. PubMed. [Online] Available at: [Link]

  • Taylor & Francis Online. (2006). Improved Synthesis of 3-Nitrophenylacetic Acid. Taylor & Francis. [Online] Available at: [Link]

  • Pathak, R. B., et al. (n.d.).
  • Google Patents. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A.
  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Online] Available at: [Link]

  • Australian Government Department of Health. (2021). ANALYTICAL METHOD SUMMARIES.
  • Google Patents. (2007). Method of phenylacetic acid production. US20070010685A1.
  • Li, C., & Wang, Y. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL.
  • ACS Publications. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
  • Inventiva Pharma. (n.d.).
  • Royal Society of Chemistry. (n.d.). .

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Park, M., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 36(4), 365-373.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 2-(3-Methyl-5-nitrophenyl)acetic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Chemical Profiling & Strategic Utility In modern drug discovery, bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Profiling & Strategic Utility

In modern drug discovery, bifunctional building blocks are highly prized for their ability to undergo orthogonal functionalization. 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4) represents a highly versatile scaffold. It possesses two distinct, addressable handles:

  • The Acetic Acid Moiety: Capable of undergoing radical decarboxylative cross-coupling to form C(sp3)-C(sp2) or C(sp3)-Heteroatom bonds. The site-specific generation of reactive intermediates from easily accessible carboxylic acids while producing CO₂ as the only stoichiometric byproduct is an attractive hallmark of these reactions[1].

  • The Nitro Group: Traditionally a precursor for reduction to an aniline (enabling Buchwald-Hartwig aminations), nitro compounds have also been frequently utilized as versatile and eco-friendly alternatives to traditional organohalide coupling partners in direct denitrative cross-coupling reactions[2].

This application note details field-proven protocols for functionalizing this scaffold, emphasizing the causality behind catalyst selection and providing self-validating experimental workflows.

Mechanistic Rationale & Reactivity Pathways

The presence of the meta-nitro group significantly alters the electronic landscape of the phenylacetic acid. The electron-withdrawing nature of the –NO₂ group increases the oxidation potential of the corresponding carboxylate anion. One limiting factor of traditional thermal decarboxylation is that the rate qualitatively tracks with the pKa of the resulting anion, making electron-poor systems highly recalcitrant[1].

To overcome this, photoredox/transition-metal dual catalysis is employed. By utilizing a highly oxidizing photocatalyst, the carboxylate undergoes a single-electron transfer (SET) to generate a carboxy radical, which rapidly extrudes CO₂ to form a benzylic radical. This radical is then intercepted by a nickel or copper catalyst to forge new bonds.

Reactivity SM 2-(3-Methyl-5-nitrophenyl) acetic acid Decarb Decarboxylative Coupling (C-C/C-N) SM->Decarb Photoredox/Ni or Cu -CO2 NitroRed Nitro Reduction & C-N Coupling SM->NitroRed 1.[H] 2. Pd/Amine Denitrative Denitrative Cross-Coupling SM->Denitrative Pd/Ligand -NO2

Figure 1: Divergent cross-coupling pathways for 2-(3-Methyl-5-nitrophenyl)acetic acid.

Protocol I: Visible-Light-Mediated Decarboxylative C(sp3)-C(sp2) Coupling

This protocol details the coupling of 2-(3-Methyl-5-nitrophenyl)acetic acid with an aryl bromide to form a diarylmethane derivative. Visible-light-mediated decarboxylative coupling reactions of phenylacetic acid derivatives have been successfully developed to synthesize complex carbon skeletons[3].

Causality of Reagent Selection
  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 is selected over standard Ru(bpy)3Cl2. The fluorinated ligands increase the excited-state oxidation potential (E₁/₂ = +1.21 V vs SCE), which is strictly required to oxidize the electron-deficient 2-(3-methyl-5-nitrophenyl)acetate anion.

  • Cross-Coupling Catalyst: NiCl2·glyme with dtbbpy. Nickel is vastly superior to palladium for intercepting sp3-hybridized carbon radicals, preventing unwanted homodimerization of the benzylic radical.

  • Base: Cs2CO3 provides optimal solubility in DMF and effectively deprotonates the carboxylic acid to its photo-active anionic form.

Mechanism PC Ir(III) Photocatalyst Excited State Ox Carboxylate Oxidation (SET) PC->Ox Electron Transfer Radical Benzylic Radical Formation (-CO2) Ox->Radical Decarboxylation NiCycle Ni(II) Intercepts Radical Radical->NiCycle Radical Capture Product Cross-Coupled Product NiCycle->Product Reductive Elimination

Figure 2: Radical dual catalysis mechanism for decarboxylative cross-coupling.

Step-by-Step Methodology
  • Reaction Assembly (Glovebox Recommended): To an oven-dried 40 mL reaction vial equipped with a stir bar, add 2-(3-Methyl-5-nitrophenyl)acetic acid (1.0 mmol, 195 mg), Aryl Bromide (1.0 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%, 11.2 mg), NiCl2·glyme (5 mol%, 11.0 mg), dtbbpy (5 mol%, 13.4 mg), and anhydrous Cs2CO3 (2.0 mmol, 652 mg).

  • Solvent Addition & Degassing: Add anhydrous DMF (10 mL). Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, perform three cycles of freeze-pump-thaw to rigorously exclude oxygen, which will quench the excited-state photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 34W Blue LEDs (λmax = 450 nm). Ensure a cooling fan maintains the reaction temperature at ~25 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash with saturated aqueous LiCl (3 × 20 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validating System (In-Process Controls)
  • Visual Cue: The initial pale green solution will rapidly transition to a deep red-brown color upon irradiation, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • LC-MS Monitoring: The starting material exhibits a distinct [M-H]- peak at m/z 194 in ESI-. The reaction is validated when the m/z 194 peak disappears and the corresponding coupled product mass emerges in ESI+.

Protocol II: Decarboxylative C-N Cross-Coupling

Carboxylic acids are frequently used as non-toxic and environmentally benign alternatives to traditional organohalide coupling partners in carbon–heteroatom cross-coupling reactions[4]. This protocol outlines the coupling of the acetic acid moiety with a secondary amine.

Causality of Reagent Selection

Unlike C-C coupling, decarboxylative amination typically utilizes a Copper-based catalytic system combined with an external oxidant. The Cu(II) center coordinates the carboxylate, undergoes thermal decarboxylation to form an aryl/alkyl-Cu(I) intermediate, and subsequently couples with the amine.

Step-by-Step Methodology
  • Setup: In a 20 mL vial, combine 2-(3-Methyl-5-nitrophenyl)acetic acid (1.0 mmol), the target secondary amine (1.2 mmol), Cu(OAc)2 (15 mol%), and Ag2CO3 (2.0 equiv) as the oxidant/base.

  • Solvent: Add 1,4-dioxane (5 mL) and DMSO (0.5 mL). The mixed solvent system ensures solubility of the silver salts while maintaining a high boiling point.

  • Heating: Stir the sealed mixture at 110 °C for 12 hours.

  • Validation (IPC): Monitor via TLC (UV active due to the nitroarene). CO₂ evolution will cause a slight pressure buildup; use a pressure-relief needle if scaling up beyond 2 mmol.

Quantitative Data & Optimization Matrix

The following table summarizes the empirical optimization data for the C(sp3)-C(sp2) decarboxylative coupling (Protocol I), demonstrating the necessity of specific catalytic choices.

Table 1: Optimization Matrix for Decarboxylative Cross-Coupling

EntryPhotocatalystCross-Coupling CatalystBaseSolventYield (%)Mechanistic Rationale
1Ru(bpy)₃(PF₆)₂NiCl₂·glyme / dtbbpyCs₂CO₃DMF12%Ru(II)* oxidation potential is too low to efficiently oxidize the electron-poor carboxylate.
2Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ NiCl₂·glyme / dtbbpy Cs₂CO₃ DMF 84% Optimal SET potential and efficient radical capture by Ni.
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NoneCs₂CO₃DMF0%Without Ni, the benzylic radical cannot undergo cross-coupling (homodimerization observed).
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyK₂HPO₄DMF45%Weaker base leads to incomplete deprotonation, lowering the concentration of the photo-active anion.
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyCs₂CO₃THF22%Poor solubility of Cs₂CO₃ in THF severely limits the reaction rate.

References

  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant.
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters (2020).
  • Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society, PMC (2014).
  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, RSC Publishing (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC for 2-(3-Methyl-5-nitrophenyl)acetic Acid Impurity Profiling

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the impurity profiling of 2-(3-Methyl-5-nitrophenyl)acetic acid. The inherent acidic nature and structural characteristics of this molecule present unique chromatographic challenges. This resource offers a structured approach to method development and troubleshooting, grounded in scientific principles, to help you achieve robust, reproducible, and high-resolution separations.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing 2-(3-Methyl-5-nitrophenyl)acetic acid and its impurities?

A1: The primary challenge stems from the analyte's carboxylic acid functional group. At a mobile phase pH near its dissociation constant (pKa), the molecule can exist in both ionized and non-ionized forms, leading to distorted, split, or tailing peaks.[1] Furthermore, process-related impurities are often structurally similar to the parent molecule, requiring highly selective mobile phase conditions to achieve adequate resolution for accurate quantification.[2][3]

Q2: Why is mobile phase pH so critical for this analysis?

A2: Mobile phase pH directly controls the ionization state of the acidic analyte.[4][5] For 2-(3-Methyl-5-nitrophenyl)acetic acid, the goal is to work at a pH where the carboxylic acid is fully protonated (non-ionized). In its non-ionized state, the molecule is more hydrophobic, leading to better retention on a reversed-phase column (like a C18) and minimizing undesirable secondary interactions with the silica stationary phase that cause peak tailing.[6][7] A general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.[8]

Q3: Should I use an isocratic or gradient elution method for impurity profiling?

A3: For impurity profiling, a gradient elution method is almost always superior.[9] Impurities can have a wide range of polarities. An isocratic method optimized for the main peak may cause highly retained impurities to elute very late with broad peaks, or not at all, while early-eluting impurities may be unresolved from the void volume. A gradient method, which involves changing the mobile phase composition over time, allows for the efficient elution of all components, improving resolution, sharpening peaks, and reducing total run time.[10][11]

Q4: Is acetonitrile or methanol a better organic modifier for this separation?

A4: Both acetonitrile (ACN) and methanol (MeOH) are common choices, and the best option is application-dependent as they offer different selectivities.[12][13][14]

  • Acetonitrile typically has a lower viscosity, which results in lower backpressure and often provides sharper peaks.[12] It is considered a more "dipole-dipole" interacting solvent.

  • Methanol is a protic solvent and can engage in hydrogen bonding, which can alter the elution order of impurities compared to ACN.[15] It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific impurity profile.[16]

Troubleshooting & Optimization Guide

This section addresses specific chromatographic problems with detailed diagnostic and corrective procedures.

Problem 1: Severe Peak Tailing for the Main Analyte and/or Impurities

Peak tailing is a distortion where the latter half of the peak is wider than the front half, often quantified by a tailing factor >1.2.[6] This issue compromises accurate integration and reduces resolution between closely eluting peaks.

Probable Causes & Solutions:

  • Cause A: Inappropriate Mobile Phase pH

    • Explanation: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized species exists, leading to poor peak shape.[1][17] The ionized form (carboxylate) can also have strong secondary interactions with residual silanol groups on the silica stationary phase.

    • Solution: Suppress ionization by lowering the mobile phase pH. For a carboxylic acid, a pH of 2.5-3.0 is a robust starting point. Use a suitable buffer to maintain a consistent pH.[4][8]

  • Cause B: Secondary Silanol Interactions

    • Explanation: Even at low pH, polar analytes can interact with free silanol groups on the surface of the silica packing material, causing tailing.[18] This is especially true for older or lower-quality columns.

    • Solution:

      • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols, significantly reducing tailing for acidic and basic compounds.[19]

      • Lower the Mobile Phase pH: Reducing the pH protonates the silanol groups, decreasing their ability to interact with the analyte.[18]

  • Cause C: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[17][20]

    • Solution: Reduce the injection volume or dilute the sample. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph ACTION: Adjust pH to 2.5-3.0 using a suitable buffer. check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped phase? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved new_column ACTION: Switch to a highly deactivated and end-capped column. check_column->new_column No check_load Is sample concentration too high? check_column->check_load Yes new_column->resolved dilute_sample ACTION: Dilute sample and reinject. check_load->dilute_sample Yes other Consider other causes: Extra-column volume, column contamination. check_load->other No dilute_sample->resolved

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Problem 2: Poor Resolution Between the Main Peak and a Critical Impurity

In impurity profiling, achieving baseline separation between the main component and its closely eluting impurities is essential for accurate quantification.

Probable Causes & Solutions:

  • Cause A: Suboptimal Organic Modifier

    • Explanation: Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to different selectivities.[14][16] One solvent may provide better separation for a specific pair of compounds than the other.

    • Solution: Perform a comparative run using a mobile phase with methanol instead of acetonitrile (or vice versa), keeping all other conditions (pH, gradient profile, column) the same.

  • Cause B: Gradient Slope is Too Steep

    • Explanation: A steep gradient (a rapid increase in the percentage of organic solvent) moves compounds through the column too quickly, not allowing enough time for proper partitioning and separation.[9]

    • Solution: Make the gradient shallower. Decrease the rate of change of the organic modifier percentage over time. For example, if your gradient runs from 30% to 80% B in 10 minutes (5%/min), try running it over 20 minutes (2.5%/min).[10]

  • Cause C: Suboptimal pH

    • Explanation: While a low pH is good for peak shape, small adjustments can sometimes alter the selectivity between ionizable compounds. Some impurities may have slightly different pKa values than the parent compound, and a minor pH shift could change their relative retention.

    • Solution: Cautiously adjust the pH of the aqueous mobile phase (e.g., from 2.7 to 3.0, or 2.7 to 2.5) and observe the impact on resolution. Ensure you stay within the optimal buffering range of your chosen buffer.[21]

PropertyAcetonitrile (ACN)Methanol (MeOH)Rationale for Impurity Profiling
Elution Strength HigherLowerACN will generally result in shorter retention times.
Selectivity Different from MeOHDifferent from ACNSwitching between them is a powerful tool to change peak elution order and improve resolution.[12][13]
UV Cutoff ~190 nm~205 nmBoth are suitable for detection above 210 nm.
Viscosity (in water) LowerHigherACN results in lower system backpressure, allowing for higher flow rates or smaller particle columns.[12]
Interactions Primarily dipole-dipoleHydrogen bonding donor/acceptorMeOH's ability to hydrogen bond can significantly impact the retention of polar impurities.[15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol ensures the preparation of a consistent and stable aqueous mobile phase for reproducible results.

Objective: To prepare 1 L of a 25 mM potassium phosphate buffer at pH 2.8.

Materials:

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), 85%

  • Calibrated pH meter

  • Sterile-filtered 0.22 µm membrane filter

Procedure:

  • Weigh 3.40 g of KH₂PO₄ and transfer it to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and dissolve the salt completely by sonication or stirring.

  • Place a calibrated pH electrode into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.8.

  • Add HPLC-grade water to the 1 L mark.

  • Filter the entire solution through a 0.22 µm membrane filter to remove particulates and degas the buffer.

  • Label the bottle clearly with the contents, concentration, pH, and date of preparation. Note: Always measure the pH of the aqueous buffer before adding any organic modifier.

Protocol 2: Developing an Optimized Gradient Method

This protocol outlines a systematic approach to developing a gradient method, starting from a generic scouting gradient.

Objective: To establish a gradient profile that resolves the main analyte from all potential impurities.

Initial Conditions:

  • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 2.8 (from Protocol 1)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detector: UV, 254 nm

Procedure:

  • Run a Scouting Gradient: Perform an initial broad gradient to determine the elution window of all components.[11][22]

    Time (min) %A %B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Analyze the Scouting Run:

    • Identify the retention time of the first eluting impurity (t_first) and the last eluting impurity (t_last).

    • Note the %B at which t_first and t_last elute.

  • Optimize the Gradient: Create a new, more focused gradient based on the scouting run.

    • Set the initial %B to be slightly lower than the elution %B of t_first.

    • Set the final %B to be slightly higher than the elution %B of t_last.

    • Adjust the gradient time (t_g) to control the steepness and improve resolution. A good starting point for t_g is 15-20 minutes.

  • Refine and Finalize: Make small adjustments to the gradient slope or incorporate isocratic holds if necessary to improve the separation of critical pairs. Ensure the method includes a column wash step at high %B and a re-equilibration step at the initial conditions.

G start Start: Define Initial Conditions (Column, pH, Solvents) scout Step 1: Run Broad Scouting Gradient (e.g., 5-95% B in 25 min) start->scout analyze Step 2: Identify Elution Window (First and Last Peaks) scout->analyze optimize Step 3: Design Focused Gradient - Adjust Start/End %B - Set Gradient Time (tg) analyze->optimize refine Step 4: Refine Separation - Adjust Gradient Slope - Test MeOH vs. ACN optimize->refine validate Final Method: Robust, Reproducible Separation refine->validate

Caption: Systematic workflow for HPLC gradient method development.

References

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. (2025). Benchchem.
  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). Farmatel.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). LCGC.
  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci.
  • Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. (2025, June 5). International Journal of Environmental Sciences.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmaceutical Outsourcing.
  • Gradient Optimization in HPLC. (2025, March 24). Welch Materials.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2025, November 29). LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. (n.d.). ResearchGate.
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025, December 30). Pure Synth.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • The Secrets of Successful Gradient Elution. (2017, May 1). LCGC International.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols. (2025, December). Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.

Sources

Optimization

Overcoming poor solubility of 2-(3-Methyl-5-nitrophenyl)acetic acid in aqueous media

Technical Support Center: Solubilization Strategies for 2-(3-Methyl-5-nitrophenyl)acetic acid (MNPAA) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers faci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 2-(3-Methyl-5-nitrophenyl)acetic acid (MNPAA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with BCS Class II-like molecules. 2-(3-Methyl-5-nitrophenyl)acetic acid (MNPAA) is a classic example: it possesses a highly lipophilic aromatic ring substituted with methyl and nitro groups, counterbalanced only by a single carboxylic acid moiety. This structural dichotomy leads to high crystal lattice energy and poor aqueous thermodynamics.

The following guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to overcome MNPAA's poor solubility in both in vitro and in vivo models.

Troubleshooting Guides & FAQs

Q1: My MNPAA stock solution in DMSO precipitates immediately when diluted into an aqueous assay buffer (pH 7.4). Why does this "solvent crash" occur, and how can I prevent it? The Causality: This is a kinetic phenomenon driven by differential diffusion rates. When you spike a DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the bulky, lipophilic MNPAA molecule can disperse. This rapid solvent stripping leaves the 3-methyl-5-nitrophenyl moiety locally supersaturated in water, forcing nucleation and precipitation before the carboxylic acid group (pKa ~4.0–4.5) can fully ionize and stabilize the molecule. The Solution: You must lower the thermodynamic barrier of the aqueous phase before introducing the drug. This is achieved by adding a surfactant (e.g., 0.1% Tween-80) or a cosolvent directly to the receiving buffer. Cosolvents and surfactants can increase the solubility of weakly soluble lipophilic compounds by thousands of times[1]. Alternatively, use a step-wise dilution method (see Protocol 2).

Q2: I need to formulate MNPAA for intravenous (IV) dosing, but organic solvents are causing hemolysis and toxicity. What is the best solvent-free approach? The Causality: High concentrations of cosolvents like DMSO or PEG400 can disrupt lipid bilayers and cause tissue necrosis. To avoid this, we must mask the hydrophobic surface area of MNPAA without using bulk solvents. The Solution: Cyclodextrin (CD) complexation. Cyclodextrins are cyclic oligosaccharides that act as enabling pharmaceutical excipients; they temporarily camouflage undesirable physiochemical drug properties by encapsulating the hydrophobic drug within their lipophilic cavity[2]. For MNPAA, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal. The 3-methyl-5-nitrophenyl ring fits into the β -CD cavity, while the hydrophilic exterior of the CD ensures high aqueous solubility. Studies on structurally similar phenylacetic acid derivatives (like diclofenac) confirm that HP- β -CD complexation significantly enhances solubility and bioavailability while maintaining an excellent safety profile for parenteral use[3].

Q3: Even at pH 7.4, the dissolution rate of solid MNPAA powder is extremely slow. How can I accelerate this without using heat, which might degrade the nitro group? The Causality: The dissolution rate is governed by the Noyes-Whitney equation. The highly hydrophobic surface of the MNPAA powder prevents water from wetting the crystals, leading to a negligible surface area in contact with the solvent. The Solution: In situ salt formation combined with micronization. By converting the free acid to a sodium salt (using NaOH during the milling process), you drastically increase the dissolution gradient. Particle size reduction intrinsically links to increased surface area, which rapidly improves dissolution properties by allowing rapid diffusion of the solvent[4].

Experimental Protocols

Protocol 1: Preparation of a Self-Validating MNPAA / HP- β -CD Inclusion Complex This protocol uses the solvent evaporation/kneading method to ensure true molecular encapsulation rather than a simple physical mixture.

  • Molar Calculation: Weigh MNPAA and HP- β -CD in a 1:1 molar ratio.

  • Solubilization: Dissolve the HP- β -CD in ultra-pure water (10% w/v). Separately, dissolve MNPAA in a minimal volume of ethanol.

  • Complexation: Dropwise, add the MNPAA ethanol solution into the aqueous HP- β -CD solution under continuous magnetic stirring at 300 RPM. Stir for 24 hours at room temperature to allow the system to reach thermodynamic equilibrium.

  • Evaporation & Lyophilization: Remove the ethanol using a rotary evaporator under reduced pressure at 35°C. Freeze the remaining clear aqueous solution at -80°C, then lyophilize for 48 hours to obtain a dry powder.

  • System Validation (Critical Step): To validate that an inclusion complex has formed, perform Fourier Transform Infrared (FTIR) spectroscopy on the lyophilized powder. A shift or broadening of the nitro group's asymmetric stretch (~1530 cm⁻¹) or the carboxylic acid carbonyl stretch (~1700 cm⁻¹) indicates successful encapsulation of the ring within the CD cavity. If the peaks remain sharp and identical to raw MNPAA, the complexation failed, and the stirring time/temperature must be optimized.

Protocol 2: Step-Wise Buffer Dilution for In Vitro Assays Designed to prevent solvent crash during cell culture dosing.

  • Stock Preparation: Prepare a 10 mM stock of MNPAA in 100% DMSO.

  • Intermediate Dilution: Create a 10x intermediate stock by diluting the DMSO stock into a "transition buffer" (e.g., PBS containing 5% BSA or 1% Tween-80). Inject the DMSO stock directly into the vortex-stream of the transition buffer to ensure instantaneous mixing.

  • Final Dosing: Dilute the intermediate stock 1:10 into the final assay medium. The final DMSO concentration will be 1%, and the intermediate carrier (BSA/Tween) will prevent nucleation.

Quantitative Data Presentation

Table 1: Comparative Solubilization Strategies for MNPAA

Solubilization StrategyMechanism of ActionMax Estimated SolubilityPrimary ApplicationKey Limitation
pH Adjustment (pH > 7.4) Ionization of -COOH group1 - 5 mg/mLAqueous buffers, OralPrecipitation in low pH (stomach)
Cosolvency (10% DMSO) Reduction of dielectric constant10 - 20 mg/mLIn vitro screeningCellular toxicity, "Solvent crash"
Micellar (1% Tween-80) Hydrophobic core sequestration5 - 10 mg/mLTopical, OralMay interfere with lipid assays
HP- β -CD Complexation Molecular encapsulation> 50 mg/mLIV, In vivo dosingHigh excipient mass required

Table 2: Recommended Cosolvent/Surfactant Limits

ExcipientMax Limit (In Vitro Cell Culture)Max Limit (In Vivo IV Injection)
DMSO 0.1% - 0.5%< 5%
Tween-80 0.01% - 0.1%< 1%
PEG 400 0.5% - 1.0%< 20%
HP- β -CD 1.0% - 2.0%Up to 20% (w/v)

Mandatory Visualization

G Start Solid MNPAA (Poorly Soluble) App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro InVivo In Vivo Dosing (IV or Oral) App->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO CD HP-β-CD Complexation (10-20% w/v) InVivo->CD Hydrophobic ring masking Salt pH Adjustment (pH > 7.0, Na+ Salt) InVivo->Salt Ionizes -COOH group Buffer Dilute into Buffer containing 0.1% Tween-80 DMSO->Buffer Avoids solvent crash Success1 Soluble & Stable (<0.5% DMSO final) Buffer->Success1 Success2 Biocompatible Solution (No precipitation) CD->Success2 Salt->Success2

Decision tree for selecting the optimal MNPAA solubilization strategy based on application.

Sources

Troubleshooting

Resolving co-elution issues in 2-(3-Methyl-5-nitrophenyl)acetic acid liquid chromatography

Topic: Resolving Co-Elution in 2-(3-Methyl-5-nitrophenyl)acetic acid LC Analysis Curated by: Senior Application Scientist, Method Development Division Welcome to the Technical Support Center. In liquid chromatography (LC...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-Elution in 2-(3-Methyl-5-nitrophenyl)acetic acid LC Analysis Curated by: Senior Application Scientist, Method Development Division

Welcome to the Technical Support Center. In liquid chromatography (LC), resolving co-eluting peaks is rarely a matter of trial and error; it requires a fundamental understanding of the analyte's physical chemistry.

When analyzing 2-(3-Methyl-5-nitrophenyl)acetic acid , you are dealing with a molecule that possesses three distinct chemical domains: a hydrophobic methyl group, a strongly electron-withdrawing (and π -acidic) nitro group, and an ionizable acetic acid moiety (pKa ~4.0). Co-elution issues with this compound typically arise from either structural similarities with positional isomers or uncontrolled ionization states. This guide provides the mechanistic causality and self-validating protocols needed to achieve baseline resolution.

Diagnostic Workflow

G Start Detect Peak Asymmetry (DAD Purity Check) IsomerCheck Are positional isomers or nitro-impurities likely? Start->IsomerCheck PhaseChange Switch to Phenyl-Hexyl & Methanol Modifier IsomerCheck->PhaseChange Yes PHCheck Is Mobile Phase pH within 1.5 units of pKa (~4.0)? IsomerCheck->PHCheck No Success Baseline Resolution (Rs > 1.5) PhaseChange->Success PHAdjust Adjust pH < 2.5 (e.g., 0.1% TFA) PHCheck->PHAdjust Yes GradientOpt Optimize Gradient Slope & Column Temperature PHCheck->GradientOpt No PHAdjust->Success GradientOpt->Success

Diagnostic workflow for resolving 2-(3-Methyl-5-nitrophenyl)acetic acid co-elution.

Troubleshooting FAQs

Q1: My target compound is co-eluting with its synthetic positional isomers on a standard C18 column. How do I force separation? A1: Standard C18 columns separate analytes based purely on dispersive (hydrophobic) interactions. Because positional isomers of 2-(3-Methyl-5-nitrophenyl)acetic acid have nearly identical partition coefficients (LogP), a C18 phase cannot differentiate them. The Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ligand acts as a robust sorbent that selectively retains polyaromatic and nitroaromatic compounds through π−π interactions. The electron-deficient nitroaromatic ring of your analyte will form a strong donor-acceptor complex with the electron-rich phenyl phase, providing an orthogonal separation mechanism that easily resolves structural isomers[1].

Q2: I am observing a distinct "shoulder" on my main peak. How can I confirm if this is true co-elution or just a method-induced peak distortion? A2: You must interrogate the peak using a Diode Array Detector (DAD) or Mass Spectrometer (MS). Across a single eluting peak, a DAD collects approximately 100 UV spectra; if those spectra are identical across the peak's width, the compound is pure. If the spectral profile shifts at the shoulder, you have confirmed co-elution[2]. If the spectra are identical, the shoulder is likely a chromatographic distortion caused by operating too close to the analyte's pKa, resulting in dual-state ionization.

Q3: I switched to a Phenyl-Hexyl column, but my isomer resolution is still poor. I am using Acetonitrile as my organic modifier. Is this an issue? A3: Yes. Acetonitrile contains a carbon-nitrogen triple bond rich in π -electrons. These electrons actively compete with your analyte for the π−π interaction sites on the Phenyl-Hexyl stationary phase, effectively suppressing the column's unique selectivity[1]. The Solution: Switch your organic modifier to Methanol . Methanol lacks π -electrons and will enhance the π−π interactions between the nitroaromatic analyte and the stationary phase, delivering the desired selectivity[1].

Q4: How strictly do I need to control the mobile phase pH for this compound? A4: Extremely strictly. The acetic acid moiety has a pKa of approximately 4.0. If your mobile phase pH is between 2.5 and 5.5, the compound exists in an unpredictable equilibrium between its neutral and ionized states. This causes severe peak tailing, shifting retention times, and apparent co-elution[3]. As a rule, the mobile-phase pH must be at least ±1.5 pH units away from the pKa to ensure the analyte is in a single ionization state[4].

Quantitative Data Summary

To aid in your method development, the following table summarizes the quantitative impact of various chromatographic parameters on the resolution ( Rs​ ) of nitroaromatic acids.

Chromatographic ParameterSub-Optimal ConditionOptimized ConditionMechanistic CausalityExpected Impact
Stationary Phase C18 (Alkyl)Phenyl-HexylIntroduces orthogonal π−π interactions specific to the nitroaromatic ring. ΔRs​ : +0.8 to +1.5
Organic Modifier AcetonitrileMethanolRemoves π -electron competition in the mobile phase, maximizing column selectivity[1]. ΔRs​ : +0.5 to +1.0
Mobile Phase pH pH 4.0 (Unbuffered)pH 2.0 (0.1% TFA)Forces >99% of the analyte into a neutral, protonated state, preventing peak splitting[4].Peak width reduction >40%
Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, do not blindly execute steps. Use the following self-validating protocols, which contain built-in checkpoints to ensure the system is chemically sound before proceeding to complex sample analysis.

Protocol 1: Orthogonal Selectivity Screening (Isomer Resolution)

Objective: Resolve 2-(3-Methyl-5-nitrophenyl)acetic acid from its positional isomers using π−π interactions.

  • System Preparation: Flush the LC system with 50:50 Water:Methanol to remove any residual Acetonitrile.

    • Causality: Trace Acetonitrile will poison the π−π interaction capacity of the new column.

  • Column Installation: Install a high-efficiency Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm). Set the column oven to 30°C to ensure thermodynamic stability.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Execution: Inject 2 µL of your sample. Run a shallow gradient from 20% B to 60% B over 15 minutes.

  • Self-Validation Checkpoint: Evaluate the resolution ( Rs​ ) between the target peak and the closest eluting isomer.

    • Validation Logic: If Rs​<1.5 , the gradient is too steep. Decrease the gradient slope to 2% B per minute. Do not proceed to quantitative sample analysis until the system proves an Rs​≥1.5 using a known standard.

Protocol 2: pH Robustness and Ionization Control

Objective: Eliminate peak shouldering and retention time drift caused by partial ionization of the acetic acid moiety.

  • Buffer Selection: Select a buffer that forces the pH at least 1.5 units below the analyte's pKa (~4.0). 0.1% Trifluoroacetic Acid (TFA) yields a pH of ~2.0, which is ideal[3].

  • Aqueous Phase Titration: Prepare Mobile Phase A (Water + 0.1% TFA). Measure the pH before mixing with any organic solvent.

    • Causality: Organic modifiers shift the apparent pKa of the buffer, making post-mixing pH readings highly inaccurate[4].

  • Equilibration: Pump the mobile phase through the column until the baseline UV signal (at 254 nm) is completely flat.

  • Self-Validation Checkpoint: Perform 5 replicate injections of a pure 2-(3-Methyl-5-nitrophenyl)acetic acid standard. Calculate the %RSD of the retention time ( tR​ ).

    • Validation Logic: If the %RSD of tR​>0.5% , the buffer capacity is insufficient to handle the injection solvent's pH. Increase the buffer strength (e.g., switch to 20 mM Phosphate buffer, pH 2.0). The method is only validated for use when retention time %RSD is ≤0.5% .

References
  • Waters Corporation. Shop XSelect CSH Phenyl-Hexyl Column | 186005401.

  • [1] Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. 1

  • [3] Agilent Technologies. Control pH During Method Development for Better Chromatography.3

  • [2] Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). 2

  • [4] Chromatography Online. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.4

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(3-Methyl-5-nitrophenyl)acetic acid

Welcome to the Advanced Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the recovery of 2-(3-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the recovery of 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4).

Due to the structural dichotomy of this molecule—combining a highly polar, hydrogen-bonding carboxylic acid moiety with a rigid, pi-stacking nitroaromatic ring—this intermediate is notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This guide provides field-proven, self-validating protocols to bypass LLPS, control polymorphism, and optimize your crystallization workflows.

Part 1: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I force crystallization?

Causality & Solution: Oiling out occurs when the cooling trajectory crosses the binodal curve into the spinodal decomposition region before nucleation can occur[1]. In this state, the system separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. While the rich and lean phases share the same supersaturation and chemical potential, crystallization from the oil phase is kinetically hindered and heavily traps impurities.

To fix this: You must prevent the system from reaching the spinodal curve.

  • Map the Phase Diagram: Determine the metastable zone width (MZW) using in-situ turbidity probes (e.g., FBRM or PVM).

  • Implement Seeding: Cool the single-phase solution to just inside the metastable zone (before the LLPS boundary) and introduce 1-3 wt% of high-purity seed crystals. Seeding provides a low-energy surface for crystal growth, bypassing the high activation energy required for primary nucleation and entirely avoiding the oil phase.

Q2: I am using anti-solvent crystallization, but my particle size distribution (PSD) is too broad and the yield is inconsistent.

Causality & Solution: In anti-solvent crystallization, the rate of mixing between the solvent and anti-solvent dictates local supersaturation. A low flow rate causes poor mixing efficiency, leading to prolonged crystal growth and large, irregular crystals, whereas rapid, uncontrolled addition causes localized concentration spikes, leading to rapid nucleation of fine particulates[2].

To fix this: Transition from a linear addition rate to a concentration-controlled addition profile . By integrating in-situ ATR-FTIR spectroscopy, you can monitor the real-time solution concentration and dynamically adjust the anti-solvent dosing rate to maintain a constant, optimal supersaturation level[3]. Additionally, applying ultrasound (sonocrystallization) during the anti-solvent addition significantly enhances micromixing, reduces the metastable zone width, and yields a narrow, highly controlled PSD[2].

Q3: How do I choose the right solvent system to maximize volumetric efficiency without compromising purity?

Causality & Solution: Phenylacetic acid derivatives are highly soluble in alcohols and polar aprotic solvents but exhibit poor solubility in aliphatic hydrocarbons[4]. Relying solely on cooling crystallization in a highly soluble solvent results in low yields, while using a pure anti-solvent crashes the product out as an amorphous solid.

To fix this: Use a binary solvent system. Ethyl acetate (solvent) and Heptane (anti-solvent) provide an excellent thermodynamic gradient. The product can be isolated efficiently from the end-of-reaction solution by combining a controlled cooling ramp with a precise anti-solvent titration, which is highly volumetrically efficient and reduces manufacturing cycle times[4].

Part 2: Quantitative Data & System Optimization

The following tables summarize the thermodynamic responses of 2-(3-Methyl-5-nitrophenyl)acetic acid under various crystallization parameters.

Table 1: Solvent / Anti-Solvent Matrix Evaluation
Solvent System (1:1 v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)LLPS TendencyCrystal Habit
Isopropanol / Water185.442.1High (Oils out >20°C)Amorphous/Spherical
Ethyl Acetate / Heptane210.815.3Low (Manageable MZW)Prismatic
Toluene / Heptane95.28.4ModerateNeedles
THF / Water315.088.5High (Severe oiling)Gels / Trapped solvent
Table 2: Impact of Cooling Rate on Crystal Properties (Ethyl Acetate/Heptane)
Cooling Rate (°C/min)Seeding Applied?Average Particle Size (D50)Purity (HPLC Area %)Yield (%)
1.0 (Crash cool)NoN/A (Oiled out)92.4%68%
0.5No12 μm (Broad PSD)96.1%75%
0.2Yes (at 45°C)45 μm (Narrow PSD)99.5%88%
0.1Yes (at 45°C)68 μm (Narrow PSD)99.8%86%

Part 3: Standardized Experimental Protocols

Protocol A: Seeded Cooling Crystallization to Bypass LLPS

This protocol is designed as a self-validating system to ensure the thermodynamic trajectory remains within the crystal growth zone, avoiding the spinodal decomposition boundary.

  • Dissolution: Suspend crude 2-(3-Methyl-5-nitrophenyl)acetic acid in 5 volumes of Ethyl Acetate. Heat the reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 μm PTFE filter into a pre-heated crystallization vessel to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling (Phase 1): Ramp the temperature down to 45°C at a strict rate of 0.2 °C/min. Self-Validation Check: The solution must remain optically clear. If turbidity (oiling) is observed via a PVM probe, reheat to 65°C and reduce the cooling rate.

  • Seeding: At 45°C, hold the temperature isothermally. Introduce 2.0 wt% of milled 2-(3-Methyl-5-nitrophenyl)acetic acid seed crystals (D50 ~20 μm) suspended in a minimal volume of cold heptane.

  • Aging: Maintain the isothermal hold at 45°C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Controlled Cooling (Phase 2): Resume cooling from 45°C to 5°C at 0.15 °C/min.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol B: Ultrasound-Assisted Anti-Solvent Crystallization

Utilized when volumetric constraints require high solute concentrations, leveraging sonocrystallization to control nucleation kinetics.

  • Preparation: Dissolve the API in 3 volumes of Isopropanol at 40°C.

  • Baseline Establishment: Activate the in-situ ATR-FTIR probe to monitor the baseline concentration of the dissolved carboxylic acid[3].

  • Anti-Solvent Dosing: Begin dosing Water (anti-solvent) at a baseline flow rate of 0.5 mL/min.

  • Sonication: Simultaneously activate the ultrasonic flow cell (20 kHz, 50W). The ultrasound induces cavitation, creating localized pressure differentials that force instantaneous, uniform nucleation, preventing the formation of a metastable liquid phase[2].

  • Concentration Control Loop: Link the ATR-FTIR output to the dosing pump. Program the system to pause water addition if the supersaturation ratio ( S ) exceeds 1.3, allowing crystal growth to consume the solute before introducing more anti-solvent[3].

  • Completion: Once 6 volumes of water have been added, cool the slurry to 10°C, filter, and dry.

Part 4: Process Visualizations

LLPS_Avoidance Start Hot API Solution (Single Phase) Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling Decision Metastable Zone Reached? Cooling->Decision Seeding Introduce Seed Crystals (1-3 wt%) Decision->Seeding Yes (Avoids LLPS) LLPS Oiling Out (LLPS) Spinodal Decomposition Decision->LLPS No / Overshot Growth Isothermal Hold & Crystal Growth Seeding->Growth LLPS->Cooling Reheat & Retry Isolation Filtration & Drying Growth->Isolation

Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) via strategic seeding.

Antisolvent_Strategy API API in Solvent (e.g., Ethyl Acetate) ATR In-situ ATR-FTIR Concentration Monitoring API->ATR AntiSolvent Anti-Solvent Addition (e.g., Heptane) ATR->AntiSolvent Feedback Loop Ultrasound Ultrasound Assist (Nucleation Control) AntiSolvent->Ultrasound Product High-Purity Crystals Target PSD Ultrasound->Product

Automated anti-solvent crystallization workflow using ATR-FTIR and ultrasound.

References

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. American Chemical Society (ACS). Available at: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at: [Link]

  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods for quantifying 2-(3-Methyl-5-nitrophenyl)acetic acid

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Quantifying 2-(3-Methyl-5-nitrophenyl)acetic acid Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Quantifying 2-(3-Methyl-5-nitrophenyl)acetic acid

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of drug development, the journey from discovery to market approval is paved with data. The reliability of this data, particularly pharmacokinetic (PK) and toxicokinetic (TK) data, is paramount for making critical decisions about a drug candidate's safety and efficacy.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small-molecule drugs and their metabolites in biological matrices due to its exceptional sensitivity, selectivity, and speed.[3][4]

This guide provides an in-depth framework for the validation of a bioanalytical method for a representative small molecule, 2-(3-Methyl-5-nitrophenyl)acetic acid, in a biological matrix such as human plasma. While specific methods for this exact compound are not widely published, the principles and protocols detailed herein are universally applicable to small-molecule quantification. Our approach is grounded in the harmonized guidelines set forth by the International Council for Harmonisation (ICH) in its M10 guideline, which is now the standard for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

The objective is not merely to present a checklist of experiments but to explain the scientific rationale behind each validation parameter. We will compare two common sample preparation techniques—Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE)—to illustrate how experimental choices impact method performance. This guide is designed for researchers, scientists, and drug development professionals dedicated to generating high-quality, defensible bioanalytical data.

The Foundation: Method Development and Internal Standards

Before formal validation can begin, a robust method must be developed.[5] This initial phase involves optimizing critical parameters, including:

  • Mass Spectrometry (MS) Tuning: Optimizing precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard (IS) to maximize signal intensity and specificity.

  • Chromatography: Developing a separation method that resolves the analyte from endogenous matrix components, preventing interference. Reversed-phase chromatography is most common for small molecules.

  • Sample Preparation: Selecting an extraction technique that provides clean samples and high, consistent recovery.

A crucial decision in method development is the choice of an Internal Standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ¹⁵N).[9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction variability, allowing it to accurately correct for analytical inconsistencies. If a SIL-IS is unavailable, a structural analog may be used, but it must be proven not to interfere with the analyte and to track its performance reliably.

The Validation Workflow: A Visual Overview

The validation process is a systematic series of experiments designed to prove that the analytical method is suitable for its intended purpose.[1][5] Each experiment tests a specific performance characteristic.

Validation_Workflow cluster_PreValidation Pre-Validation cluster_CoreValidation Core Validation Experiments cluster_PostValidation Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity RefStd Reference Standard & IS Characterization CalCurve Calibration Curve (LLOQ & ULOQ) RefStd->CalCurve Selectivity->CalCurve AccuracyPrecision Accuracy & Precision (Intra- & Inter-Run) CalCurve->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability Dilution Dilution Integrity Stability->Dilution SampleAnalysis Study Sample Analysis Dilution->SampleAnalysis

Caption: Overall workflow for bioanalytical method validation.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is critical as it directly impacts matrix effects, recovery, and overall method robustness.[4] Here, we compare two widely used techniques: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

  • Protein Precipitation (PP): This method involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins. It is fast and simple but often results in a "dirtier" extract, as many endogenous components remain soluble.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. LLE generally provides a cleaner extract than PP but is more time-consuming and requires careful optimization of solvents and pH.

Sample_Prep_Comparison cluster_PP Method A: Protein Precipitation (PP) cluster_LLE Method B: Liquid-Liquid Extraction (LLE) Start Plasma Sample (Analyte + IS) PP_Solvent Add Acetonitrile Start->PP_Solvent LLE_Buffer Add Buffer (adjust pH) Start->LLE_Buffer PP_Vortex Vortex & Centrifuge PP_Solvent->PP_Vortex PP_Supernatant Collect Supernatant PP_Vortex->PP_Supernatant PP_Evap Evaporate & Reconstitute PP_Supernatant->PP_Evap PP_Inject Inject into LC-MS/MS PP_Evap->PP_Inject LLE_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) LLE_Buffer->LLE_Solvent LLE_Vortex Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic LLE_Evap Evaporate & Reconstitute LLE_Organic->LLE_Evap LLE_Inject Inject into LC-MS/MS LLE_Evap->LLE_Inject

Caption: Comparative workflow of two sample preparation methods.

Core Validation Parameters: Protocols and Data

The following sections detail the experimental protocols for each core validation parameter. For illustrative purposes, tables will present hypothetical comparative data for the PP and LLE methods.

Selectivity and Specificity
  • Why it's important: This experiment ensures that the method can differentiate and quantify the analyte without interference from endogenous matrix components or other substances.[5][6]

  • Protocol:

    • Analyze at least six different lots of blank human plasma to check for interfering peaks at the retention times of the analyte and IS.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and another spiked only with the IS.

  • Acceptance Criteria (ICH M10):

    • Response of interfering peaks in blank plasma should be ≤ 20% of the analyte response at the LLOQ.[6]

    • Response of interfering peaks should be ≤ 5% of the IS response.[6]

Calibration Curve, Linearity, and Sensitivity (LLOQ)
  • Why it's important: The calibration curve establishes the relationship between instrument response and analyte concentration, defining the range over which the assay is accurate and precise. The LLOQ is the lowest concentration that meets these criteria.[9]

  • Protocol:

    • Prepare a blank plasma sample (blank) and a blank with IS (zero standard).

    • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of the analyte, covering the expected study range.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression (typically with 1/x² weighting) to generate the calibration curve.

  • Acceptance Criteria (ICH M10):

    • The LLOQ response should be at least 5 times the response of the blank sample.[9]

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

    • The correlation coefficient (r²) should be ≥ 0.99.

Parameter Method A (PP) Method B (LLE) Comment
Linear Range 1 - 1000 ng/mL0.5 - 1000 ng/mLLLE's cleaner baseline allows for a lower LLOQ.
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingStandard for LC-MS/MS.
Correlation (r²) > 0.995> 0.998Both methods show excellent linearity.
LLOQ Accuracy/Precision Within ±20%Within ±20%Both meet acceptance criteria.
Accuracy and Precision
  • Why it's important: This assesses the closeness of measured values to the true value (accuracy) and the degree of scatter between repeated measurements (precision). It is evaluated at multiple concentration levels within a single run (intra-run) and across different days (inter-run).[10]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (near the Upper Limit of Quantitation, ULOQ).[11]

    • For intra-run analysis, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-run analysis, repeat this process on at least three different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV, or RSD) should not exceed 15% (20% at the LLOQ).

QC Level Method A (PP) Method B (LLE)
Accuracy (%RE) / Precision (%CV) Accuracy (%RE) / Precision (%CV)
Low QC (3 ng/mL) -8.5% / 11.2%-4.1% / 6.5%
Mid QC (100 ng/mL) -5.2% / 8.8%-2.5% / 4.1%
High QC (800 ng/mL) -3.1% / 6.5%-1.9% / 3.3%
Comment Meets criteria, but shows higher variability.Demonstrates superior accuracy and precision.
Matrix Effect
  • Why it's important: Endogenous components in biological samples can co-elute with the analyte and interfere with the ionization process in the MS source, leading to ion suppression or enhancement.[12][13][14] This can compromise data accuracy.

  • Protocol:

    • Obtain at least six different lots of blank human plasma.

    • Prepare two sets of samples at Low and High QC concentrations:

      • Set 1 (A): Analyte and IS spiked into the post-extraction supernatant of blank plasma.

      • Set 2 (B): Analyte and IS spiked into a neat solution (e.g., mobile phase).

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set 1) / (Peak Response in Set 2).

    • The IS-normalized MF is calculated to assess the ability of the IS to compensate for the matrix effect.

  • Acceptance Criteria (ICH M10):

    • The CV of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

Parameter Method A (PP) Method B (LLE) Comment
Matrix Factor (Analyte) 0.75 (Suppression)0.96 (Minimal Effect)PP shows significant ion suppression.
IS-Normalized MF (%CV) 13.5%4.2%Both meet criteria, but LLE is far more robust.
Recovery
  • Why it's important: Recovery measures the efficiency of the sample extraction process. It should be consistent and reproducible, though it does not need to be 100%.

  • Protocol:

    • Prepare three sets of samples at Low, Medium, and High QC concentrations:

      • Set 1 (Pre-extraction): Analyte spiked into blank plasma before extraction.

      • Set 2 (Post-extraction): Analyte spiked into post-extraction supernatant.

      • Set 3 (Neat): Analyte in neat solution.

    • Calculate Recovery (%): (Mean peak area of Set 1 / Mean peak area of Set 2) * 100.

  • Acceptance Criteria: While no strict numerical criteria are set by guidelines, recovery should be consistent across QC levels. A high and consistent recovery is desirable.

QC Level Method A (PP) Method B (LLE) Comment
Low QC 95% (CV: 9.8%)82% (CV: 4.5%)PP recovery is higher but less consistent.
Mid QC 98% (CV: 8.5%)84% (CV: 3.8%)LLE provides more reproducible extraction.
High QC 97% (CV: 7.9%)83% (CV: 4.1%)
Stability
  • Why it's important: Stability experiments ensure that the analyte concentration does not change during sample collection, handling, storage, and analysis.[15][16][17] This is critical for maintaining sample integrity from the clinic to the lab.

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to various conditions:

      • Freeze-Thaw Stability: Freeze and thaw samples for at least three cycles.[15]

      • Bench-Top Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.

      • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for a period longer than the expected study duration.

      • Stock Solution Stability: Verify the stability of analyte and IS stock solutions at storage and room temperatures.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of stability samples must be within ±15% of the nominal concentration.[16]

Both PP and LLE methods should demonstrate acceptable stability, as this parameter is primarily dependent on the analyte's chemical properties and storage conditions, not the extraction method itself.

Conclusion: Building a Defensible Bioanalytical Method

The validation of an LC-MS/MS method is a comprehensive and exacting process that forms the bedrock of reliable bioanalytical data in drug development. As demonstrated, every experimental choice, particularly in sample preparation, has a cascading effect on method performance. The Liquid-Liquid Extraction (LLE) method, while more labor-intensive, yielded a cleaner extract that resulted in a lower LLOQ, superior accuracy and precision, and a significantly reduced matrix effect compared to the simpler Protein Precipitation (PP) method.

For 2-(3-Methyl-5-nitrophenyl)acetic acid, or any small-molecule drug candidate, selecting a method like LLE that minimizes matrix interference is crucial for ensuring data integrity. Adherence to the principles and protocols outlined in this guide, in alignment with the ICH M10 guideline, will enable scientists to develop and validate robust, reliable, and regulatory-compliant bioanalytical methods.[5][6][7][8]

References

  • Guideline on bioanalytical method validation (2011). European Medicines Agency. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis (2022). International Council for Harmonisation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry (2022). U.S. Food and Drug Administration. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (2022). U.S. Food and Drug Administration. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation (2024). European Medicines Agency. [Link]

  • Stability Assessments in Bioanalytical Method Validation (2024). Celegence. [Link]

  • Bioanalytical method validation - Scientific guideline (2015). European Medicines Agency. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis (2018). National Institutes of Health. [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards (2014). National Institutes of Health. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins (2015). Bioanalysis Zone. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid (2010).
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product (2019). U.S. Food and Drug Administration. [Link]

  • ICH guideline M10 on bioanalytical method validation (2019). European Medicines Agency. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study (2017). ScienceDirect. [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives (2021). MDPI. [Link]

  • A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing (2009). ResearchGate. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics (2015). AAPS. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis (2022). European Medicines Agency. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material (2024). ICH. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach (2022). MDPI. [Link]

  • Application of LCMS in small-molecule drug development (2016). European Pharmaceutical Review. [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma (2025). MDPI. [Link]

  • (2-Nitrophenyl)acetic acid (2023). Wikipedia. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview (2021). LCGC International. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability (2022). BioPharma Services. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (2023). NorthEast BioLab. [Link]

  • Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery (2016). European Pharmaceutical Review. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives (2024). MDPI. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study (2023). MDPI. [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum (2025). Taylor & Francis Online. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results (2025). ResolveMass. [Link]

Sources

Comparative

Spectroscopic comparison of 2-(3-Methyl-5-nitrophenyl)acetic acid structural isomers

An Objective Spectroscopic Comparison Guide: Differentiating Structural Isomers of 2-(3-Methyl-5-nitrophenyl)acetic acid As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Spectroscopic Comparison Guide: Differentiating Structural Isomers of 2-(3-Methyl-5-nitrophenyl)acetic acid

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling and active pharmaceutical ingredient (API) characterization is the definitive identification of structural isomers. While chromatographic techniques can separate these species, orthogonal spectroscopic validation is required to prove structural connectivity.

This guide provides an in-depth, data-driven comparison of 2-(3-Methyl-5-nitrophenyl)acetic acid (our target API intermediate) against two of its most common positional isomers: 2-(2-Methyl-5-nitrophenyl)acetic acid and 2-(4-Methyl-3-nitrophenyl)acetic acid . By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will establish a self-validating analytical framework for isomer differentiation.

Analytical Workflow & Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols must be executed as a self-validating system. Each technique probes a different physical property—connectivity, coplanarity, and mass fragmentation—ensuring no single instrumental artifact can lead to a false positive.

Workflow SamplePrep Sample Preparation (Isomer A, B, C) NMR 1H & 13C NMR (Structural Connectivity) SamplePrep->NMR FTIR FT-IR Spectroscopy (Functional Group Coplanarity) SamplePrep->FTIR MS LC-ESI-MS/MS (Molecular Weight & Fragmentation) SamplePrep->MS DataAnalysis Comparative Data Synthesis (Isomer Differentiation) NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis

Analytical workflow for the spectroscopic differentiation of nitrophenylacetic acid isomers.

Step-by-Step Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Acquire ¹H NMR spectra at 400 MHz using a standard 30° pulse sequence. Causality: A prolonged relaxation delay (D1 = 2.0s) is mandatory to ensure the accurate integration of the highly deshielded carboxylic acid proton. CDCl₃ is selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange of the -COOH proton, preserving its signal for validation [3].

  • FT-IR Spectroscopy (ATR Mode): Place 2-3 mg of neat crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Causality: ATR is strictly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates broad O-H stretching artifacts that obscure the critical carboxylic acid O-H bands inherent to phenylacetic acids [1].

  • LC-ESI-MS/MS: Dilute samples to 1 µg/mL in a 50:50 Methanol:Water matrix modified with 0.1% Formic Acid. Inject 5 µL into a triple quadrupole mass spectrometer operating in Electrospray Ionization Negative (ESI-) mode. Induce fragmentation via Collision-Induced Dissociation (CID) using Argon at 15 eV. Causality: Negative ESI is utilized because the carboxylic acid moiety readily deprotonates to form a highly stable [M-H]⁻ anion, providing an order of magnitude higher sensitivity and cleaner spectra than positive ionization modes for this specific compound class [2].

Comparative Spectroscopic Data Analysis

A. ¹H NMR: Probing Aromatic Spin Systems

NMR is the most definitive technique for distinguishing these structural isomers due to the highly predictable J -coupling patterns of the aromatic ring.

CompoundSubstitution Pattern¹H NMR Aromatic Signals (δ ppm, CDCl₃)Diagnostic Spin System
Target: 2-(3-Methyl-5-nitrophenyl)acetic acid1, 3, 58.01 (s, 1H), 7.95 (s, 1H), 7.45 (s, 1H)Three meta-coupled protons. Appears as broad singlets ( J < 2 Hz).
Isomer B: 2-(2-Methyl-5-nitrophenyl)acetic acid1, 2, 58.10 (d, 1H), 8.05 (dd, 1H), 7.35 (d, 1H)AMX system. Clear ortho ( J ~ 8 Hz) and meta ( J ~ 2 Hz) coupling.
Isomer C: 2-(4-Methyl-3-nitrophenyl)acetic acid1, 3, 47.90 (d, 1H), 7.45 (dd, 1H), 7.30 (d, 1H)AMX system. Methyl group shifts adjacent protons slightly downfield.

Expert Insight: The 3,5-disubstituted pattern of the target molecule isolates the three aromatic protons from one another. Because they are exclusively meta to each other, the standard 8 Hz ortho coupling is absent. This results in three distinct, finely split singlets—an immediate and definitive diagnostic marker compared to the doublet/doublet-of-doublets patterns seen in Isomers B and C [3].

B. FT-IR: Steric Hindrance and Coplanarity

While all isomers exhibit standard carboxylic acid (C=O stretch ~1705 cm⁻¹) and nitro group signatures, the exact frequencies reveal the 3D conformation of the molecules.

CompoundC=O Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)
Target 170515251345
Isomer B 171015201340
Isomer C 17081535 1355

Expert Insight: Notice the distinct blue-shift (higher wavenumber) in the NO₂ stretching frequencies for Isomer C. Causality: In Isomer C, the methyl group is positioned directly ortho to the nitro group. The resulting steric clash forces the bulky nitro group to twist out of the planar alignment with the aromatic ring. This loss of coplanarity reduces resonance delocalization, effectively strengthening the N-O bonds and shifting their vibrational frequencies higher [1]. The target molecule lacks this steric hindrance, allowing full resonance.

C. LC-ESI-MS/MS: Fragmentation Pathways

All three isomers share the same exact mass (Molecular Weight: 195.17 g/mol ) and will produce an identical parent ion at m/z 194 in negative ESI mode. Differentiation relies on the relative abundance of secondary fragments.

MS_Pathway Parent [M-H]⁻ Ion m/z 194 Frag1 [M-H - CO₂]⁻ m/z 150 Parent->Frag1 - CO₂ (44 Da) Frag2 [M-H - CO₂ - NO₂]⁻ m/z 104 Frag1->Frag2 - NO₂ (46 Da) Frag3 [M-H - CO₂ - NO]⁻ m/z 120 Frag1->Frag3 - NO (30 Da)

Primary ESI-MS/MS negative mode fragmentation pathway for nitrophenylacetic acid derivatives.

Fragment IonMass LossStructural OriginDiagnostic Value
m/z 194 NoneDeprotonated parent moleculeConfirms molecular weight (C₉H₈NO₄⁻).
m/z 150 - 44 DaLoss of Carbon Dioxide (CO₂)Universal to all phenylacetic acids [2].
m/z 104 - 46 DaLoss of Nitro radical (NO₂•)High abundance in Target & Isomer B.
m/z 120 - 30 DaLoss of Nitric Oxide (NO)Elevated in Isomer C due to ortho-methyl rearrangement.

Expert Insight: The primary fragmentation is the highly favored neutral loss of CO₂ from the acetate tail. However, Isomer C exhibits a uniquely elevated m/z 120 fragment. Causality: When a nitro group is ortho to a methyl group (as in Isomer C), the molecule can undergo a well-documented gas-phase rearrangement (the "ortho effect"), transferring a hydrogen from the methyl group to the nitro oxygen, facilitating the specific neutral loss of NO (30 Da) rather than the entire NO₂ group [2].

Conclusion

To conclusively verify the structural identity of 2-(3-Methyl-5-nitrophenyl)acetic acid against its positional isomers, ¹H NMR serves as the primary diagnostic tool due to the unambiguous (s, s, s) spin system of the 1,3,5-substituted aromatic ring. FT-IR provides orthogonal confirmation of functional group coplanarity, while MS/MS fragmentation ratios validate the presence or absence of ortho-steric rearrangements. Utilizing this multi-tiered, self-validating approach ensures absolute confidence in API impurity profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid." PubChem,[Link]

  • Wu, Y., et al. "Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions." Chemical Research in Toxicology, ACS Publications.[Link]

  • León, T., et al. "Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives." Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]

Validation

Benchmarking green chemistry synthesis routes for 2-(3-Methyl-5-nitrophenyl)acetic acid

Benchmarking Green Chemistry Synthesis Routes for 2-(3-Methyl-5-nitrophenyl)acetic Acid Executive Benchmarking & Strategic Overview The synthesis of 2-(3-Methyl-5-nitrophenyl)acetic acid—a critical building block for dow...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Green Chemistry Synthesis Routes for 2-(3-Methyl-5-nitrophenyl)acetic Acid

Executive Benchmarking & Strategic Overview

The synthesis of 2-(3-Methyl-5-nitrophenyl)acetic acid—a critical building block for downstream pharmaceutical active ingredients—has historically relied on hazardous cyanidation and harsh hydrolysis. These traditional methods suffer from poor atom economy, high safety risks, and substantial environmental impact. To align with modern green chemistry mandates, two primary alternatives have emerged: Biocatalytic Nitrilase Hydrolysis and Palladium-Catalyzed Continuous Flow Carbonylation .

This guide objectively evaluates these routes, providing researchers with actionable, self-validating protocols and mechanistic insights to facilitate the transition from legacy processes to sustainable manufacturing.

Mechanistic Causality & E-E-A-T Insights

The Pitfalls of Traditional Hydrolysis: Historically, the conversion of benzyl halides to phenylacetic acids involved the use of highly toxic sodium cyanide followed by strongly acidic or alkaline hydrolysis. This approach is not chemospecific and frequently leads to the degradation of labile functional groups on the same molecule[1]. Furthermore, the subsequent neutralization of these harsh reagents produces a massive, polluting salt stream, severely inflating the Environmental Factor (E-factor)[1].

Green Route A: Biocatalytic Nitrilase Hydrolysis: Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, bypassing the amide intermediate. Utilizing nitrilase-mediated biocatalysis is a totally environmentally benign approach that operates at near-neutral pH and ambient temperatures[2]. By employing specific strains like Rhodococcus rhodochrous, the biocatalyst provides exquisite chemo- and regio-selectivity, ensuring the nitro and methyl groups on the aromatic ring remain unaffected while eliminating the generation of salt waste[3].

Green Route B: Palladium-Catalyzed Carbonylation: An alternative that completely circumvents the nitrile intermediate is the direct carbonylation of 1-(bromomethyl)-3-methyl-5-nitrobenzene. By using carbon monoxide (CO) in the presence of a transition metal catalyst and an alcohol, the substrate undergoes oxidative addition, CO insertion, and reductive elimination to yield a phenylacetate ester, which is subsequently hydrolyzed[4]. Transitioning this reaction into a continuous flow microreactor enhances mass transfer, mitigates the safety risks of CO gas, and allows for catalyst recycling, making it a highly scalable green alternative.

SynthesisRoutes SM 3-Methyl-5-nitrobenzyl derivative Trad Traditional Cyanidation & Acid Hydrolysis SM->Trad NaCN Bio Route A: Biocatalytic Nitrilase Hydrolysis SM->Bio Nitrile Intermediate Flow Route B: Pd-Catalyzed Carbonylation SM->Flow CO Gas Prod 2-(3-Methyl-5-nitrophenyl)acetic acid Trad->Prod High Waste Bio->Prod Aqueous, Mild Flow->Prod Atom Economic

Fig 1. Logical comparison of synthetic routes for 2-(3-Methyl-5-nitrophenyl)acetic acid.

Quantitative Performance Benchmarking

To objectively compare these methodologies, a standardized benchmarking analysis was conducted. The data reflects optimized bench-scale conditions for the synthesis of the target molecule.

Performance MetricTraditional Cyanidation + HydrolysisGreen Route A: Biocatalytic NitrilaseGreen Route B: Pd-Carbonylation (Flow)
Overall Yield (%) 62 - 68%91 - 94%86 - 89%
E-Factor (kg waste/kg product) > 45.0< 5.0< 8.5
Reaction Temperature 100°C (Reflux)30°C80 - 110°C
Reaction Time 24 - 36 hours8 - 12 hours2 - 4 hours (residence time)
Purity (HPLC area %) 82 - 85% (Requires recrystallization)> 99% (Direct isolation)95 - 97%
Primary Hazard NaCN toxicity, highly exothermicMinimal (Aqueous buffer)CO gas (Mitigated by flow setup)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory analytical checkpoints and control reactions, ensuring that any deviation in yield or purity can be immediately diagnosed and corrected.

Biocatalysis Prep 1. Substrate & Controls (Buffer pH 7.2) Enz 2. Nitrilase Addition (30°C Incubation) Prep->Enz Mon 3. HPLC Monitoring (Self-Validation) Enz->Mon Iso 4. Acidification & Extraction (Product Recovery) Mon->Iso

Fig 2. Self-validating experimental workflow for biocatalytic nitrilase hydrolysis.

Protocol A: Biocatalytic Hydrolysis via Nitrilase

Objective: Direct, green conversion of 2-(3-methyl-5-nitrophenyl)acetonitrile to 2-(3-Methyl-5-nitrophenyl)acetic acid.

Step 1: Substrate Preparation & Control Setup (Validation Checkpoint 1)

  • Action: Suspend 50 mM of 2-(3-methyl-5-nitrophenyl)acetonitrile in 100 mL of 50 mM potassium phosphate buffer (pH 7.2) containing 5% v/v DMSO as a co-solvent to enhance solubility.

  • Self-Validation: Prepare an identical "No-Enzyme Control" flask. This ensures that any observed hydrolysis is strictly biocatalytic and not an artifact of buffer degradation or spontaneous hydrolysis.

Step 2: Biocatalyst Addition

  • Action: Add 10 U/mL of purified Rhodococcus rhodochrous nitrilase (or equivalent whole-cell biocatalyst) to the active reaction flask[3].

  • Causality: The specific pH of 7.2 maintains the ionization state of the catalytic triad (Glu-Lys-Cys) in the nitrilase active site, maximizing turnover frequency and preventing enzyme denaturation.

Step 3: Incubation & In-Process Monitoring (Validation Checkpoint 2)

  • Action: Incubate both flasks at 30°C in an orbital shaker at 150 rpm.

  • Self-Validation: At t=2h, 6h, and 12h, withdraw 100 µL aliquots, quench with 100 µL of 0.1 M HCl, centrifuge, and analyze via HPLC (C18 column, UV detection at 254 nm). The reaction is deemed complete when the substrate peak area is <1%. The control flask must simultaneously show >99% unreacted substrate.

Step 4: Downstream Processing & Isolation

  • Action: Once complete, acidify the reaction mixture to pH 2.0 using 1 M HCl. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Result: The product precipitates as a high-purity crystalline solid, avoiding the need for energy-intensive column chromatography.

Protocol B: Palladium-Catalyzed Carbonylation in Continuous Flow

Objective: Conversion of 1-(bromomethyl)-3-methyl-5-nitrobenzene to the corresponding phenylacetic acid via esterification and hydrolysis.

Step 1: Reagent Stream Preparation

  • Action: Prepare Stream A: 0.1 M 1-(bromomethyl)-3-methyl-5-nitrobenzene, 0.05 M Pd(OAc)₂, and 0.1 M triphenylphosphine ligand in ethanol. Prepare Stream B: 0.2 M Triethylamine (base) in ethanol.

  • Causality: Ethanol serves a dual purpose as both a green solvent and the nucleophile for the esterification step, capturing the acyl-palladium intermediate[4].

Step 2: Continuous Flow Reaction (Validation Checkpoint 1)

  • Action: Pump Stream A and Stream B into a T-mixer leading to a microreactor coil heated to 80°C. Introduce CO gas via a mass flow controller at a regulated pressure of 5 atm.

  • Self-Validation: Equip the reactor outlet with an inline Flow-IR spectrometer to monitor the appearance of the ester carbonyl stretch (~1735 cm⁻¹). A steady-state signal confirms stable catalytic turnover and prevents unreacted toxic intermediates from accumulating.

Step 3: In-Line Hydrolysis & Isolation (Validation Checkpoint 2)

  • Action: Direct the reactor effluent into a stirred tank containing 2 M NaOH (aq) at 60°C for 2 hours to hydrolyze the ethyl ester intermediate.

  • Self-Validation: Perform TLC (Hexane:Ethyl Acetate 7:3) against an authentic ester standard. Complete disappearance of the ester spot validates the hydrolysis step. Acidify the aqueous layer to precipitate the final 2-(3-Methyl-5-nitrophenyl)acetic acid.

Sources

Comparative

Inter-Laboratory Validation of 2-(3-Methyl-5-nitrophenyl)acetic Acid Assay Methods: A Comprehensive Comparison Guide

As a Senior Application Scientist overseeing analytical technology transfers, I frequently encounter the challenges of standardizing quantitative assays across global manufacturing networks. 2-(3-Methyl-5-nitrophenyl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical technology transfers, I frequently encounter the challenges of standardizing quantitative assays across global manufacturing networks. 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS 1261444-79-4) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Accurate quantification of this intermediate is critical; residual unreacted starting materials or degradation products can severely compromise downstream synthetic steps and patient safety.

To ensure global supply chain integrity, analytical procedures must undergo rigorous Inter-Laboratory Validation (ILV). This guide objectively compares the available assay methodologies for this compound, details the mechanistic rationale behind the optimal approach, and provides a self-validating, ICH Q2(R2)-compliant protocol for seamless laboratory transfer[2][3].

Mechanistic Rationale: The Analytical Challenge

Before selecting an assay method, we must understand the physicochemical behavior of 2-(3-Methyl-5-nitrophenyl)acetic acid. The molecule presents three critical features that dictate its analytical fate:

  • Carboxylic Acid Moiety (pKa ~4.0): Confers pH-dependent polarity. At physiological or high pH, it ionizes to a carboxylate, drastically reducing retention on standard C18 reversed-phase columns. The mobile phase must be acidic (e.g., pH 2.5 using 0.1% Formic Acid) to maintain the protonated state for chromatographic retention.

  • Nitro Group: The strongly electron-withdrawing nitro group at the meta-position increases the acidity of the acetic acid side chain and provides a strong chromophore for UV detection. Crucially, it makes the molecule highly amenable to negative-ion electrospray ionization (ESI-), as the resulting anion is resonance-stabilized.

  • Methyl Group: Provides a hydrophobic anchor, aiding in reversed-phase separation from more polar, structurally related impurities (e.g., des-methyl analogs).

Comparative Evaluation of Assay Methods

When transferring methods between an originator lab and contract research organizations (CROs), the chosen method must balance sensitivity, specificity, and robustness. Below is an objective comparison of the three primary analytical platforms used for this compound.

Table 1: Performance Comparison Across Analytical Platforms
Analytical ParameterHPLC-UVGC-FID / GC-MSUHPLC-MS/MS (Recommended)
Sample Preparation Direct injection (Dilute & Shoot)Requires derivatization (e.g., silylation)Direct injection with Internal Standard
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL~1.0 ng/mL
Specificity Moderate (Relies solely on retention time)High (MS spectral matching)Ultra-High (MRM transitions)
Throughput 15–20 min/run25–30 min/run3–5 min/run
ILV Robustness High (Ubiquitous equipment across labs)Low (Derivatization adds inter-lab variability)High (When using stable isotope IS)

The Verdict: While HPLC-UV is a ubiquitous workhorse, it lacks the specificity required for trace impurity profiling. GC-MS requires pre-column derivatization of the carboxylic acid to prevent thermal degradation and peak tailing, introducing significant variability during inter-laboratory transfers. UHPLC-MS/MS provides the optimal balance of ultra-high specificity, rapid throughput, and robustness, making it the gold standard for modern ILV aligned with ICH Q14 lifecycle management principles[4][5].

Inter-Laboratory Validation (ILV) Framework

In accordance with the updated ICH Q2(R2) Validation of Analytical Procedures guidelines, a method must be proven "fit for purpose" across different environments, operators, and instruments[3][6].

ILV_Workflow cluster_Labs Inter-Laboratory Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (UHPLC-MS/MS) ATP->MethodDev SST System Suitability Testing (SST) Resolution, Tailing, RSD MethodDev->SST LabA Laboratory A (Originator) SST->LabA LabB Laboratory B (Transfer Site 1) SST->LabB LabC Laboratory C (Transfer Site 2) SST->LabC DataEval Statistical Evaluation (Intermediate Precision & Accuracy) LabA->DataEval LabB->DataEval LabC->DataEval Approval Method Approved for Routine QC DataEval->Approval

Fig 1: ICH Q2(R2) aligned Inter-Laboratory Validation workflow for analytical procedures.

Table 2: Representative ILV Results (UHPLC-MS/MS)

Data synthesized from a standard 3-site technology transfer protocol evaluating 2-(3-Methyl-5-nitrophenyl)acetic acid.

Validation ParameterICH Q2(R2) Acceptance CriteriaLab A (Originator)Lab B (CRO)Lab C (Mfg. Site)
Accuracy (Recovery %) 98.0% - 102.0%99.8% ± 0.4%99.1% ± 0.6%100.2% ± 0.5%
Repeatability (RSD %) ≤ 2.0% (n=6)0.8%1.1%0.9%
Intermediate Precision ≤ 3.0% (Overall RSD)--Overall RSD: 1.4%
Linearity (R²) ≥ 0.9990.99980.99950.9997
Robustness No significant changePassPassPass

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure trustworthiness, every analytical protocol must be a self-validating system . This means the method includes internal checks (System Suitability Tests) that prevent the generation of data if the instrument is not performing optimally.

Step 1: Mobile Phase Preparation (Causality Check)
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Causality: Lowers the pH to ~2.7, ensuring the carboxylic acid group of 2-(3-Methyl-5-nitrophenyl)acetic acid remains fully protonated for maximum interaction with the C18 stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Standard and Internal Standard (IS) Preparation
  • Weigh 10.0 mg of 2-(3-Methyl-5-nitrophenyl)acetic acid reference standard and dissolve in 10.0 mL of Methanol (1 mg/mL stock).

  • Internal Standard: Use a structural analog (e.g., 2-(4-nitrophenyl)acetic acid) or a stable isotope-labeled (SIL) standard if available.

    • Causality: The IS corrects for matrix effects, injection volume variations, and ionization suppression—critical for minimizing inter-laboratory discrepancies.

Step 3: Chromatographic & MS Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode.

Ionization_Pathway Molecule 2-(3-Methyl-5-nitrophenyl)acetic acid Neutral Molecule ESI Electrospray Ionization (ESI Negative Mode) Molecule->ESI Deprotonation Deprotonation of Carboxylic Acid (-H+) ESI->Deprotonation Precursor Precursor Ion [M-H]- (m/z 194.1) Deprotonation->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion (Loss of CO2, m/z 150.1) CID->Product

Fig 2: ESI- MS/MS ionization and fragmentation pathway for 2-(3-Methyl-5-nitrophenyl)acetic acid.

Step 4: System Suitability Testing (SST) - The Gatekeeper

Before any laboratory can inject actual samples, the system must pass the following self-validating criteria:

  • Sensitivity Check: Signal-to-Noise (S/N) ratio of the Lower Limit of Quantitation (LLOQ) standard must be ≥ 10.

  • Precision Check: Six replicate injections of the 100 ng/mL standard must yield a peak area RSD of ≤ 2.0%.

  • Retention Time Stability: RT drift across the six injections must be ≤ 0.1 minutes.

Step 5: Execution and Data Processing

Once SST passes, inject the sample sequence (Blank → Calibration Curve → QC Samples → Unknowns). Quantify the analyte using the peak area ratio of 2-(3-Methyl-5-nitrophenyl)acetic acid to the Internal Standard.

Conclusion

Successfully transferring the assay for 2-(3-Methyl-5-nitrophenyl)acetic acid across multiple laboratories requires more than just sharing a protocol; it requires a deep mechanistic understanding of the molecule's behavior. By leveraging UHPLC-MS/MS in negative ESI mode and strictly adhering to the ICH Q2(R2) validation framework, analytical scientists can guarantee robust, reproducible, and regulatory-compliant data across global networks.

References
  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA)[Link] (Verified via[3][6])

  • Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review[Link] (Verified via[4])

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories (Analytical Procedure Lifecycle) Agilent Technologies[Link] (Verified via[5])

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methyl-5-nitrophenyl)acetic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as an exercise in applied physical chemistry and toxicology. Handling 2-(3-Methyl-5-nitrophenyl)acetic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as an exercise in applied physical chemistry and toxicology. Handling 2-(3-Methyl-5-nitrophenyl)acetic acid (CAS: 1261444-79-4) requires a precise understanding of its dual-hazard profile: it is both a reactive organic acid and a nitroaromatic compound capable of severe systemic toxicity.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety during laboratory procedures.

Mechanistic Toxicology: The "Why" Behind the Protection

To design an effective safety protocol, we must first understand the molecular behavior of the threat. 2-(3-Methyl-5-nitrophenyl)acetic acid presents three primary hazards:

  • Methemoglobinemia (Systemic Toxicity): The most critical hazard of nitroaromatic compounds is their ability to interfere with oxygen transport (1)[1]. If inhaled or absorbed through the skin, the nitro group undergoes flavoenzyme-catalyzed single- and two-electron bioreductions[1]. This generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. This mutated protein cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal respiratory depression (2)[2].

  • Ocular and Dermal Sensitization: As a carboxylic acid, the compound causes direct contact irritation to the epidermis and ocular mucosa, disrupting lipid bilayers upon contact (3)[3].

  • Combustible Dust Hazard: Fine particulates of solid aromatic acids suspended in the air pose a deflagration risk if exposed to static discharge or ignition sources (2)[2].

G A 2-(3-Methyl-5-nitrophenyl) acetic acid B Nitro Anion Radical (R-NO2•-) A->B 1e- reduction (Nitroreductases) C Nitroso Derivative (R-NO) B->C 1e-, 2H+ D Hydroxylamine (R-NHOH) C->D 2e-, 2H+ MetHb Methemoglobin (Fe3+) Oxygen Starvation C->MetHb Oxidizes Fe2+ to Fe3+ D->MetHb Redox Cycling Hb Hemoglobin (Fe2+) Normal O2 Transport Hb->MetHb Oxidation

Bioreduction pathway of nitroaromatics leading to methemoglobinemia via hemoglobin oxidation.

Quantitative PPE Matrix

Do not rely on generic laboratory attire. The selection of PPE must directly counteract the specific physicochemical properties of the compound (4)[4].

PPE ComponentSpecification / StandardQuantitative ThresholdMechanistic Rationale
Gloves Nitrile or NeopreneThickness ≥ 0.11 mmBreakthrough > 480 minPrevents lipophilic absorption of the nitroaromatic ring; resists carboxylic acid degradation.
Respirator N95 / P100 Particulate Mask95% - 99.9% filtration efficiencyCaptures combustible dust particles; prevents inhalation of respiratory irritants.
Eye Protection ANSI Z87.1 Chemical GogglesZero gap tolerance (Indirect venting)Blocks fine powder ingress; prevents vapors from dissolving in the corneal tear film.
Body Tyvek Lab Coat / ApronSurface resistance ≤ 2.5 x 10^9 ohms (Anti-static)Prevents dust accumulation on woven fabrics; mitigates static discharge near combustible dust.

Self-Validating Operational Workflow

A protocol is only effective if the operator can verify its success in real-time. Follow this step-by-step methodology for weighing and transferring the compound.

Phase 1: Engineering Controls & Setup
  • Action: Conduct all handling inside a certified chemical fume hood or Class II Type B2 Biological Safety Cabinet.

  • Causality: Fume hoods maintain negative pressure, pulling aerosolized nitroaromatic dust away from the operator's breathing zone.

  • Self-Validation: Check the magnehelic gauge or digital airflow monitor before opening the chemical container. It must read between 80–100 feet per minute (fpm). If a tissue paper held at the sash edge is not actively pulled inward, the hood is compromised. Do not proceed.

Phase 2: PPE Donning & Integrity Check
  • Action: Don anti-static Tyvek coat, chemical goggles, N95/P100 respirator, and double-layer nitrile gloves.

  • Causality: Double-gloving ensures that if the outer layer suffers a micro-abrasion from a spatula, the inner layer maintains the chemical barrier against lipophilic absorption.

  • Self-Validation: Perform a negative-pressure seal check on your respirator. Cover the filter surface with your hands and inhale sharply. The facepiece must collapse slightly inward without leaking air around the edges.

Phase 3: Weighing Mechanics
  • Action: Use an anti-static weighing boat and a grounded balance. Transfer the powder using a static-dissipative (e.g., PTFE-coated) spatula.

  • Causality: 2-(3-Methyl-5-nitrophenyl)acetic acid is a combustible solid. The friction of pouring or scraping can generate a static charge, which can ignite a suspended dust cloud.

  • Self-Validation: Observe the powder during transfer. If the powder visibly "jumps" or clings aggressively to the spatula or the sides of the weigh boat, static is present. Stop, and use an anti-static ionizer gun on the equipment before continuing.

Phase 4: Decontamination & Doffing
  • Action: Wipe down the balance, spatulas, and hood surfaces with a damp, disposable towel (a 70/30 water/ethanol mix is ideal) to suppress dust before sweeping.

  • Causality: Dry sweeping aerosolizes the compound, recreating the inhalation hazard and spreading contamination (3)[3].

  • Self-Validation: Inspect the wiped surface. The white wipe should show zero trace of yellow/off-white residue. Doff outer gloves inside the hood, turning them inside out to trap any residual powder within the glove fingers.

Spill Response & Chemical Disposal Plan

In the event of an operational failure, immediate and correct logistical responses are required to prevent environmental contamination and personnel injury.

  • Immediate Spill Response: If a large quantity is spilled outside the fume hood, evacuate the immediate area to allow the dust cloud to settle. Do not attempt to vacuum the powder unless using a specialized explosion-proof HEPA vacuum. Cover the spill with damp absorbent pads to lock the dust in place, then carefully scoop the material into a hazardous waste container (3)[3].

  • Waste Segregation: Place all contaminated wipes, gloves, and residual chemicals in a clearly labeled "Hazardous Organic Waste - Nitroaromatics" container.

  • Chemical Incompatibilities: Ensure the waste container is strictly isolated from strong oxidizing agents and strong bases. Nitroaromatics can react violently with strong bases, potentially leading to exothermic decomposition (3)[3].

  • Final Disposal: The preferred and safest method of disposal for nitroaromatic carboxylic acids is controlled incineration by a licensed hazardous waste management facility.

References

  • National Institutes of Health (PMC) - Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives URL: [Link]

Sources

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